molecular formula C27H42O9 B605517 Antibiotic A40104A CAS No. 69659-06-9

Antibiotic A40104A

Cat. No.: B605517
CAS No.: 69659-06-9
M. Wt: 510.6 g/mol
InChI Key: IXAUHHCDEWKMMA-KMIAPUGNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antibiotic A 40104A is an antibiotic being studied for its potential drug resistance properties.

Properties

CAS No.

69659-06-9

Molecular Formula

C27H42O9

Molecular Weight

510.6 g/mol

IUPAC Name

[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyacetate

InChI

InChI=1S/C27H42O9/c1-6-25(4)11-18(36-19(30)13-35-24-21(32)20(31)17(29)12-34-24)26(5)14(2)7-9-27(15(3)23(25)33)10-8-16(28)22(26)27/h6,14-15,17-18,20-24,29,31-33H,1,7-13H2,2-5H3/t14-,15+,17-,18-,20+,21-,22+,23+,24+,25-,26+,27+/m1/s1

InChI Key

IXAUHHCDEWKMMA-KMIAPUGNSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CO[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)C

Canonical SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)COC4C(C(C(CO4)O)O)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Antibiotic A 40104A;  A 40104A;  A-40104A;  A40104A

Origin of Product

United States

Foundational & Exploratory

The Genesis of Antibiotic A40104A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the origins of the antibiotic A40104A, a fascinating member of the pleuromutilin (B8085454) class of antibacterial agents. We will explore its microbial source, biosynthetic pathway, and the fundamental experimental procedures for its production and isolation, presenting the available data in a structured and accessible format for the scientific community.

Producing Microorganism

This compound is a secondary metabolite produced by a strain of the basidiomycete fungus, Clitopilus pseudo-pinsitus.[1] A specific A40104A-producing strain has been deposited in the permanent collection of the Agricultural Research Service Culture Collection (NRRL), Peoria, Illinois, under the accession number NRRL 11179.[1] The discovery of this antibiotic's production by Clitopilus pseudo-pinsitus was the result of extensive screening procedures, highlighting the importance of exploring diverse fungal genera for novel therapeutic compounds.[1]

Chemical Structure and Bioactivity

This compound is not a single compound but a complex of related factors. The major and novel component is designated as A40104A factor A. Factor C of this complex has been identified as the known antibiotic pleuromutilin. A40104A factors A and B are novel antibiotics structurally related to pleuromutilin.[1] Factor A is distinguished as the D-xylose acetal (B89532) derivative of pleuromutilin.[1]

The A40104A complex exhibits activity against a range of Gram-positive and Gram-negative bacteria, as well as anaerobic bacteria and Mycoplasma.[1] The in vitro antibacterial activity of factors A and B against select strains is summarized in the table below.

Test OrganismConcentration (µ g/disc )Zone of Inhibition (mm) - Factor AZone of Inhibition (mm) - Factor B
Staphylococcus aureus 305510031.227.1
Staphylococcus aureus 30551027.218.9
Staphylococcus aureus 307410029.225.4
Staphylococcus aureus 30741025.413.5
Data sourced from US Patent 4,129,721 A.[1]

Biosynthesis of the Pleuromutilin Core

While the specific biosynthetic pathway for A40104A has not been fully elucidated in publicly available literature, its structural relationship to pleuromutilin allows for the postulation of a shared biosynthetic origin for the core tricyclic structure. The biosynthesis of pleuromutilin originates from the mevalonate (B85504) pathway, leading to the formation of the C20 precursor, geranylgeranyl pyrophosphate (GGPP).

The key steps in the formation of the mutilin (B591076) core are catalyzed by a series of enzymes, including a bifunctional diterpene synthase, cytochrome P450 monooxygenases, a dehydrogenase/reductase, and an acetyltransferase. The proposed pathway is depicted in the diagram below. The final step in the biosynthesis of A40104A factor A would involve the enzymatic addition of a D-xylose moiety, a step for which the specific enzymes in Clitopilus pseudo-pinsitus have not yet been characterized.

Pleuromutilin Biosynthesis cluster_0 Mevalonate Pathway cluster_1 Mutilin Core Formation cluster_2 A40104A Factor A Formation Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Geranyl-PP Geranyl-PP Isopentenyl-PP->Geranyl-PP Farnesyl-PP Farnesyl-PP Geranyl-PP->Farnesyl-PP GGPP Geranylgeranyl Pyrophosphate Farnesyl-PP->GGPP Premutilin Premutilin GGPP->Premutilin Diterpene Synthase (Pl-cyc) Mutilin Mutilin Premutilin->Mutilin P450s (Pl-p450-1, Pl-p450-2) Dehydrogenase/Reductase (Pl-sdr) Pleuromutilin Pleuromutilin Mutilin->Pleuromutilin Acetyltransferase (Pl-atf) Pleuromutilin_core Pleuromutilin Core A40104A_A A40104A Factor A Pleuromutilin_core->A40104A_A Xylosyltransferase (putative)

Caption: Proposed biosynthetic pathway for the A40104A core, based on pleuromutilin biosynthesis.

Experimental Protocols

The production and isolation of this compound can be achieved through submerged aerobic fermentation of Clitopilus pseudo-pinsitus NRRL 11179. The following is a summary of the key experimental protocols derived from the original patent literature.[1]

Fermentation
  • Culture Maintenance: The Clitopilus pseudo-pinsitus strain can be maintained on agar (B569324) slants of a suitable medium, such as potato-dextrose agar, and incubated at approximately 25°C for 7 to 10 days.

  • Inoculum Preparation: A vegetative inoculum is prepared by transferring the culture from an agar slant to a liquid medium containing sources of carbon, nitrogen, and inorganic salts. A typical medium might consist of glucose, molasses, and yeast extract. The inoculum is incubated with shaking for 48 to 72 hours at 25°C.

  • Production Fermentation: The production of A40104A is carried out in a larger fermentor containing a similar culture medium. The fermentor is inoculated with the vegetative inoculum and the fermentation is conducted under submerged aerobic conditions with agitation and aeration. The temperature is maintained at approximately 25°C for a period of 4 to 7 days, or until substantial antibiotic activity is detected.

Isolation and Purification

The A40104A complex can be recovered from the fermentation broth using various extraction and chromatographic techniques.

  • Broth Filtration: The first step involves separating the mycelium from the culture broth by filtration.

  • Solvent Extraction: The antibiotic complex is extracted from the filtered broth using a water-immiscible organic solvent, such as ethyl acetate, at a pH of around 8.5.

  • Concentration: The organic solvent extract is then concentrated under vacuum to yield a crude antibiotic residue.

  • Chromatography: The individual factors of the A40104A complex are separated from the crude residue by column chromatography. A variety of adsorbents can be used, with silica (B1680970) gel being a common choice. Elution with a solvent gradient, for example, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, allows for the separation of the different factors.

  • Crystallization: The purified A40104A factors can be further purified by crystallization from a suitable solvent system.

Experimental_Workflow cluster_fermentation Fermentation cluster_isolation Isolation and Purification start Clitopilus pseudo-pinsitus NRRL 11179 inoculum Vegetative Inoculum (48-72h, 25°C) start->inoculum production Production Fermentation (4-7 days, 25°C) inoculum->production filtration Broth Filtration production->filtration extraction Solvent Extraction (Ethyl Acetate, pH 8.5) filtration->extraction concentration Concentration (in vacuo) extraction->concentration chromatography Silica Gel Chromatography concentration->chromatography crystallization Crystallization chromatography->crystallization end Purified A40104A Factors crystallization->end

Caption: General experimental workflow for the production and isolation of this compound.

Conclusion

This compound, produced by the basidiomycete Clitopilus pseudo-pinsitus, represents an important discovery in the field of natural product antibiotics. Its structural relationship to pleuromutilin provides a foundation for understanding its biosynthesis and mechanism of action. The information presented in this guide, drawn from the available scientific literature and patent documentation, offers a comprehensive overview for researchers interested in this promising class of antibacterial agents. Further research into the specific enzymatic machinery responsible for the unique xylosylation of A40104A factor A could open new avenues for the bioengineering of novel pleuromutilin derivatives with enhanced therapeutic properties.

References

The Renaissance of a Fungal Treasure: A Technical Guide to the Discovery and Evolution of Pleuromutilin Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In an era marked by the escalating threat of antimicrobial resistance, the exploration of novel antibiotic classes with unique mechanisms of action is a paramount objective in global public health. The pleuromutilins, a class of diterpene antibiotics, represent a compelling success story in this endeavor. Originally discovered in the mid-20th century, their journey from a fungal metabolite to modern-day therapeutics for both veterinary and human use is a testament to persistent scientific inquiry and innovative medicinal chemistry. This in-depth technical guide provides a comprehensive overview of the discovery, history, and development of pleuromutilin (B8085454) antibiotics, detailing their mechanism of action, structure-activity relationships, and the key experimental methodologies that have underpinned their evolution.

Discovery and Early History: From Mushroom to Molecule

The story of pleuromutilin begins in the early 1950s with the work of Frederick Kavanagh and his colleagues at the New York Botanical Garden and Columbia University.[1] They identified an antibacterial substance produced by the basidiomycete fungi Pleurotus mutilus (now known as Clitopilus scyphoides) and Pleurotus passeckerianus.[1][2] This crystalline substance, named pleuromutilin, demonstrated notable activity against Staphylococcus aureus but was inactive against Escherichia coli.[3]

The initial discovery, however, did not immediately translate into clinical applications for humans. For several decades, the development of pleuromutilin derivatives was primarily focused on veterinary medicine.[2][4] This was due in part to the concurrent "golden age" of antibiotic discovery which saw the introduction of major classes like β-lactams, leaving less incentive for the development of more niche compounds.[2]

A significant breakthrough came with the semi-synthetic modification of the pleuromutilin core, leading to the development of tiamulin (B153960), which was introduced to the veterinary market in 1979 for treating infections in pigs and poultry.[2][4][5][6] This was followed by the approval of another veterinary agent, valnemulin (B25052), in 1999.[2][4][5][6] The long-standing use of these compounds in animals with a low incidence of resistance development hinted at their robust and unique mechanism of action, eventually rekindling interest in their potential for human use.[2]

The turn of the millennium marked a new chapter for pleuromutilins. With the growing crisis of antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), the unique properties of this antibiotic class became highly attractive. This renewed interest culminated in the approval of the first pleuromutilin for human use, the topical antibiotic retapamulin (B1680546) (Altabax®), by the U.S. Food and Drug Administration (FDA) in 2007 for the treatment of skin infections like impetigo.[5][6][7] More recently, the development of lefamulin (B1674695) (Xenleta®) marked a major milestone, becoming the first systemic pleuromutilin antibiotic approved for both intravenous and oral administration in humans for the treatment of community-acquired bacterial pneumonia (CABP) in 2019.[1][8][9]

Mechanism of Action: Halting Protein Synthesis at its Core

Pleuromutilin and its derivatives exert their antibacterial effect by inhibiting bacterial protein synthesis, a fundamental process for bacterial viability.[10][11] Their unique mechanism of action, which differs from other protein synthesis inhibitors, is a key reason for the low observed cross-resistance with other antibiotic classes.[2][12]

The target of pleuromutilins is the 50S subunit of the bacterial ribosome. Specifically, they bind to the peptidyl transferase center (PTC), a highly conserved region within domain V of the 23S rRNA.[1][2][10][13][14] This binding pocket is located at the heart of the ribosome's catalytic site, where peptide bond formation occurs.

The tricyclic mutilin (B591076) core of the antibiotic anchors itself within a hydrophobic pocket of the PTC, primarily interacting with the ribosome through van der Waals forces and hydrogen bonds with nucleotides of the 23S rRNA.[13] Crystallographic and chemical footprinting studies have identified key nucleotides involved in this interaction, including A2058, A2059, G2505, and U2506.[2][15][16]

The binding of the pleuromutilin molecule sterically hinders the correct positioning of the aminoacyl (A-site) and peptidyl (P-site) tRNA substrates.[2][10] The C14 side chain of the pleuromutilin derivatives extends towards the P-site, further disrupting the binding of the peptidyl-tRNA.[13] This interference prevents the formation of the peptide bond, thereby arresting protein synthesis and leading to a bacteriostatic effect. At higher concentrations, a bactericidal effect can be observed against susceptible microorganisms.[4]

Pleuromutilin_Mechanism_of_Action cluster_ribosome Bacterial 50S Ribosomal Subunit PTC Peptidyl Transferase Center (PTC) A_Site A-Site P_Site P-Site PeptideBond Peptide Bond Formation PTC->PeptideBond Catalyzes Pleuromutilin Pleuromutilin Antibiotic Pleuromutilin->PTC Binds to Pleuromutilin->PeptideBond Prevents correct substrate positioning tRNA_A Aminoacyl-tRNA tRNA_A->A_Site Binds to tRNA_A->PeptideBond Substrates for tRNA_P Peptidyl-tRNA tRNA_P->P_Site Binds to tRNA_P->PeptideBond Substrates for ProteinSynthesis Protein Synthesis (Elongation) PeptideBond->ProteinSynthesis Leads to Inhibition Inhibition ProteinSynthesis->Inhibition is inhibited

Caption: Mechanism of action of pleuromutilin antibiotics.

Structure-Activity Relationship (SAR) and Drug Development

The development of clinically useful pleuromutilin antibiotics has been driven by extensive structure-activity relationship (SAR) studies. The tricyclic mutilin core is essential for antibacterial activity, and modifications to this scaffold generally result in a loss of potency.[14] Consequently, the majority of synthetic efforts have focused on modifying the C14 side chain.[17]

Early research established that the hydroxyl group at C11 and the carbonyl group in the five-membered ring are crucial for activity.[14] The native pleuromutilin, with a glycolic acid ester at C14, has modest antibacterial activity. The key to enhancing potency and modulating pharmacokinetic properties lies in the strategic introduction of various substituents at this position.

The incorporation of a thioether linkage in the C14 side chain proved to be a particularly fruitful strategy, leading to the development of all currently marketed pleuromutilin derivatives.[18] For instance, the addition of a diethylaminoethyl thioacetyl moiety to the mutilin core yielded tiamulin, which exhibited significantly enhanced activity compared to the parent compound.[14] Further optimization of the C14 side chain has been aimed at improving antibacterial spectrum, potency against resistant strains, and suitability for systemic administration in humans.

SAR_Pleuromutilin cluster_core Pleuromutilin Core Scaffold cluster_derivatives Semi-Synthetic Derivatives Mutilin Mutilin Core (Tricyclic Diterpene) C14_OH C14 Hydroxyl Group Mutilin->C14_OH Position for side chain attachment Modification Modification of C14 Side Chain C14_OH->Modification Tiamulin Tiamulin Improved_Activity Improved Antibacterial Activity Tiamulin->Improved_Activity PK_Properties Favorable Pharmacokinetic Properties Tiamulin->PK_Properties Veterinary_Use Veterinary Applications Tiamulin->Veterinary_Use Valnemulin Valnemulin Valnemulin->Improved_Activity Valnemulin->PK_Properties Valnemulin->Veterinary_Use Retapamulin Retapamulin Retapamulin->Improved_Activity Retapamulin->PK_Properties Human_Use Human Therapeutics (Topical & Systemic) Retapamulin->Human_Use Lefamulin Lefamulin Lefamulin->Improved_Activity Lefamulin->PK_Properties Lefamulin->Human_Use Modification->Tiamulin Leads to Modification->Valnemulin Leads to Modification->Retapamulin Leads to Modification->Lefamulin Leads to

Caption: Structure-activity relationship of pleuromutilins.

Quantitative Data

In Vitro Antibacterial Activity

The following table summarizes the in vitro activity (Minimum Inhibitory Concentration, MIC) of lefamulin and comparator agents against common bacterial pathogens.

OrganismLefamulin MIC50/MIC90 (µg/mL)Comparator MIC50/MIC90 (µg/mL)
Staphylococcus aureus (MSSA)0.12/0.12Vancomycin: 1/1
Staphylococcus aureus (MRSA)0.12/0.12Vancomycin: 1/1
Streptococcus pneumoniae0.12/0.25Penicillin: ≤0.06/2
Haemophilus influenzae1/2Amoxicillin-clavulanate: 1/2
Moraxella catarrhalis0.12/0.25Amoxicillin-clavulanate: ≤0.25/0.5
Mycoplasma pneumoniae≤0.008/≤0.008Levofloxacin: 0.5/1
Legionella pneumophila0.06/0.12Levofloxacin: ≤0.06/≤0.06
Chlamydia pneumoniae0.008/0.015Doxycycline: 0.12/0.25
Data compiled from multiple sources.[12][19]
Pharmacokinetic Parameters

The table below presents key pharmacokinetic parameters for selected pleuromutilin antibiotics.

DrugRouteSpeciesCmax (µg/mL)Tmax (h)t1/2 (h)AUC (µg·h/mL)
Lefamulin IV (150 mg)Human1.90End of infusion13.26.59 (AUC0-12)
Oral (600 mg)Human1.131.09.56.64 (AUC0-inf)
Tiamulin IM (10 mg/kg)Dog0.6164.7N/A
SC (10 mg/kg)Dog1.5584.28N/A
Oral (30 mg/kg)Duck0.7723.54N/A
Data compiled from multiple sources.[20][21][22][23]
Clinical Trial Efficacy of Lefamulin for CABP

The Lefamulin Evaluation Against Pneumonia (LEAP) 1 and LEAP 2 trials were pivotal Phase III studies that established the efficacy and safety of lefamulin for the treatment of community-acquired bacterial pneumonia.

TrialTreatment ArmsPrimary EndpointEfficacy Outcome
LEAP 1 Lefamulin (IV/Oral) vs. Moxifloxacin (IV/Oral)Early Clinical Response (ECR) at 96±24hLefamulin: 87.3% vs. Moxifloxacin: 90.2% (Non-inferior)
LEAP 2 Lefamulin (Oral) vs. Moxifloxacin (Oral)Early Clinical Response (ECR) at 96±24hLefamulin: 90.8% vs. Moxifloxacin: 90.8% (Non-inferior)
Data from the LEAP 1 and LEAP 2 clinical trials.[1][5][6][11][18]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a standardized in vitro susceptibility testing procedure used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to approximately 5 x 105 CFU/mL

  • Stock solution of the pleuromutilin antibiotic of known concentration

  • Sterile diluent (e.g., sterile water or DMSO, depending on antibiotic solubility)

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Procedure:

  • Preparation of Antibiotic Dilutions: a. Prepare a series of twofold serial dilutions of the pleuromutilin antibiotic in CAMHB directly in the 96-well microtiter plate. b. The final volume in each well after adding the inoculum should be 100 µL. The typical concentration range tested is 0.008 to 16 µg/mL. c. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. c. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: a. Inoculate each well (except the sterility control) with the standardized bacterial suspension. b. Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: a. Following incubation, examine the plate for visible bacterial growth (turbidity). b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

This protocol is a generalized procedure based on CLSI guidelines and common laboratory practices.[8][24][25][26]

Analysis of Drug-Ribosome Binding using Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time. It can be employed to characterize the interaction between pleuromutilin antibiotics and the bacterial ribosome.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip. A ligand (e.g., the 50S ribosomal subunit) is immobilized on the sensor surface. An analyte (the pleuromutilin derivative) is then flowed over the surface. The binding of the analyte to the ligand causes an increase in mass on the surface, which is detected as a change in the resonance angle of reflected light. This change is proportional to the amount of bound analyte.

Generalized Experimental Workflow:

  • Sensor Chip Preparation and Ligand Immobilization: a. A suitable sensor chip (e.g., CM5) is activated. b. The purified 50S ribosomal subunits are immobilized onto the sensor chip surface via amine coupling or another suitable method to a target density. c. The surface is then deactivated to block any remaining active sites.

  • Binding Analysis: a. A running buffer is continuously flowed over the sensor surface to establish a stable baseline. b. The pleuromutilin derivative (analyte) is prepared in a series of concentrations in the running buffer. c. Each concentration of the analyte is injected over the sensor surface for a defined period (association phase), followed by a flow of running buffer (dissociation phase). d. The change in resonance units (RU) is monitored in real-time, generating a sensorgram for each concentration.

  • Data Analysis: a. The resulting sensorgrams are processed, typically by subtracting the signal from a reference flow cell to correct for non-specific binding and bulk refractive index changes. b. The association (kon) and dissociation (koff) rate constants are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding). c. The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as the ratio of koff/kon.

This is a generalized workflow. Specific parameters such as buffer composition, flow rates, and injection times need to be optimized for the specific interaction being studied.[27][28][29]

SPR_Workflow start Start chip_prep Sensor Chip Activation start->chip_prep immobilization Immobilize Ligand (50S Ribosomal Subunit) chip_prep->immobilization deactivation Deactivate Surface immobilization->deactivation baseline Establish Stable Baseline with Running Buffer deactivation->baseline analyte_prep Prepare Analyte (Pleuromutilin Derivative) Serial Dilutions baseline->analyte_prep injection_cycle Inject Analyte (Association Phase) Flow Buffer (Dissociation Phase) analyte_prep->injection_cycle injection_cycle->injection_cycle Repeat for each concentration data_acquisition Real-time Data Acquisition (Sensorgram) injection_cycle->data_acquisition data_analysis Data Analysis: - Reference Subtraction - Fit to Binding Model - Determine k_on, k_off, K_D data_acquisition->data_analysis end End data_analysis->end

Caption: Generalized experimental workflow for SPR analysis.

Conclusion and Future Perspectives

The journey of pleuromutilin antibiotics from their discovery in a humble mushroom to their current status as valuable therapeutic agents is a powerful illustration of the potential that lies within natural products. Their unique mechanism of action, targeting a highly conserved site on the bacterial ribosome, has endowed them with a favorable resistance profile and activity against a range of clinically important pathogens. The successful development of systemic agents for human use, such as lefamulin, has validated the pleuromutilin scaffold as a viable platform for antibiotic drug discovery.

Future research in this field will likely focus on several key areas. The continued exploration of novel C14 side chains may yield derivatives with an expanded spectrum of activity, including against challenging Gram-negative pathogens. A deeper understanding of the molecular interactions within the ribosomal binding pocket could facilitate the rational design of next-generation pleuromutilins with enhanced potency and the ability to overcome emerging resistance mechanisms. As the challenge of antimicrobial resistance continues to grow, the pleuromutilin class of antibiotics stands as a critical component in the global armamentarium to combat bacterial infections.

References

Unveiling A40104A: A Technical Guide to its Production by Clitopilus pseudo-pinsitus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The antibiotic complex A40104, produced by the basidiomycete fungus Clitopilus pseudo-pinsitus, represents a significant area of interest in the ongoing search for novel antimicrobial agents. This complex is comprised of multiple factors, including the novel compounds A40104A and A40104B, alongside the well-known antibiotic, pleuromutilin (B8085454). A40104A, a derivative of pleuromutilin, has demonstrated notable efficacy against a range of pathogenic bacteria, particularly Gram-positive strains. This technical guide provides an in-depth overview of Clitopilus pseudo-pinsitus as the producing organism of A40104A, detailing experimental protocols, quantitative data, and the biosynthetic pathways involved.

The Producing Organism: Clitopilus pseudo-pinsitus

Clitopilus pseudo-pinsitus, a species of fungus belonging to the family Entolomataceae, is the natural source of the A40104 antibiotic complex. The specific strain identified for the production of these compounds is deposited under the number NRRL 11179. Research into various Clitopilus species has confirmed their capacity to produce pleuromutilin and its derivatives, highlighting the genus as a valuable source for antibiotic discovery.[1][2]

A40104A: Structure and Antibacterial Activity

A40104A is structurally identified as the β,D-xylopyranosyl acetal (B89532) derivative of pleuromutilin.[3] This modification to the core pleuromutilin structure contributes to its biological activity.

Antibacterial Spectrum

A40104A exhibits a potent inhibitory effect against a variety of pathogenic bacteria. The minimal inhibitory concentrations (MICs) against selected strains are summarized in the table below. The data indicates strong activity against Staphylococcus aureus, Streptococcus pyogenes, and Mycoplasma species.[3]

Test OrganismMIC (mcg/mL)
Staphylococcus aureus V220.25
Staphylococcus aureus X4000.12
Staphylococcus aureus S230.25
Streptococcus pyogenes C2030.06
Streptococcus pneumoniae CA0.12
Mycoplasma gallisepticum0.015
Mycoplasma synoviae0.015
Mycoplasma meleagridis0.015
Mycoplasma hyorhinis0.015
Mycoplasma hyopneumoniae0.015

Table 1: Minimal Inhibitory Concentrations (MICs) of A40104A Against Various Pathogens [3]

Experimental Protocols

The production of A40104A involves a multi-step process encompassing fermentation of Clitopilus pseudo-pinsitus, followed by the isolation and purification of the target compound.

Fermentation of Clitopilus pseudo-pinsitus

The following protocol is a representative method for the cultivation of Clitopilus pseudo-pinsitus NRRL 11179 to produce the A40104 antibiotic complex.

1. Culture Maintenance:

  • Maintain stock cultures of Clitopilus pseudo-pinsitus NRRL 11179 on a suitable agar (B569324) medium, such as potato dextrose agar.

  • Incubate at 25°C for 7-10 days.

2. Inoculum Development:

  • Inoculate a vegetative medium (e.g., containing glucose, soybean meal, corn steep liquor, and calcium carbonate) with a mycelial suspension from an agar slant.

  • Incubate the culture at 25°C on a rotary shaker at 250 rpm for approximately 48-72 hours.

3. Production Fermentation:

  • Transfer the vegetative culture to a larger production medium. A suitable production medium may contain ingredients such as sucrose, molasses, soybean meal, and various mineral salts.

  • Maintain the fermentation at 25°C with vigorous aeration and agitation for a period of 120 to 192 hours.

  • Monitor the production of A40104A throughout the fermentation process using a suitable assay method, such as high-performance liquid chromatography (HPLC).

Isolation and Purification of A40104A

The following is a general procedure for the recovery of the A40104 antibiotic complex from the fermentation broth.

1. Broth Filtration:

  • At the end of the fermentation, filter the whole broth to separate the mycelial biomass from the culture filtrate. A filter aid may be used to improve filtration efficiency.

2. Solvent Extraction:

  • Extract the filtered broth with a water-immiscible organic solvent, such as ethyl acetate (B1210297) or methyl isobutyl ketone, at a slightly acidic pH (e.g., pH 4-5).

  • Concentrate the organic extract under vacuum to obtain a crude oily residue.

3. Chromatographic Purification:

  • Dissolve the crude extract in a suitable solvent and apply it to a silica (B1680970) gel chromatography column.

  • Elute the column with a gradient of solvents, such as a mixture of chloroform (B151607) and methanol, to separate the different components of the A40104 complex.

  • Collect fractions and monitor for the presence of A40104A using thin-layer chromatography (TLC) or HPLC.

  • Pool the fractions containing A40104A and concentrate them to yield the purified compound.

4. Crystallization:

  • Further purify A40104A by crystallization from a suitable solvent system, such as aqueous methanol.

Biosynthesis of Pleuromutilin and A40104A

A40104A is a derivative of pleuromutilin, a diterpenoid antibiotic. The biosynthesis of the pleuromutilin core in Clitopilus species has been elucidated and proceeds through the mevalonate (B85504) pathway. Key steps involve the cyclization of geranylgeranyl diphosphate (B83284) (GGPP) to form the tricyclic core of mutilin, which is then further modified by a series of enzymatic reactions, including hydroxylations and acetylations, to yield pleuromutilin. The formation of A40104A involves the subsequent glycosylation of pleuromutilin with a β,D-xylopyranosyl moiety.

Pleuromutilin_Biosynthesis cluster_0 Mevalonate Pathway cluster_1 Pleuromutilin Core Biosynthesis cluster_2 A40104A Formation Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) Geranylgeranyl Pyrophosphate (GGPP) Geranylgeranyl Pyrophosphate (GGPP) Isopentenyl Pyrophosphate (IPP)->Geranylgeranyl Pyrophosphate (GGPP) Premutilin Premutilin Geranylgeranyl Pyrophosphate (GGPP)->Premutilin GGPP GGPP GGPP->Premutilin Pl-cyc Mutilin Mutilin Premutilin->Mutilin Hydroxylations & Oxidation Pleuromutilin Pleuromutilin Mutilin->Pleuromutilin Acetylation Mutilin->Pleuromutilin A40104A A40104A Pleuromutilin->A40104A Glycosylation (Xylose) Pleuromutilin->A40104A

Biosynthetic pathway of A40104A from Acetyl-CoA.

Experimental Workflow Visualization

The overall process for the production and isolation of A40104A can be visualized as a streamlined workflow.

A40104A_Production_Workflow cluster_fermentation Fermentation cluster_isolation Isolation & Purification Inoculum_Development Inoculum_Development Production_Fermentation Production_Fermentation Inoculum_Development->Production_Fermentation Broth_Filtration Broth_Filtration Production_Fermentation->Broth_Filtration Clitopilus_pseudo-pinsitus_Culture Clitopilus_pseudo-pinsitus_Culture Clitopilus_pseudo-pinsitus_Culture->Inoculum_Development Solvent_Extraction Solvent_Extraction Broth_Filtration->Solvent_Extraction Crude_Extract Crude_Extract Solvent_Extraction->Crude_Extract Column_Chromatography Column_Chromatography Crude_Extract->Column_Chromatography Purified_A40104A Purified_A40104A Column_Chromatography->Purified_A40104A Characterization Characterization Purified_A40104A->Characterization

Workflow for A40104A production and isolation.

Conclusion

Clitopilus pseudo-pinsitus is a valuable fungal resource for the production of the pleuromutilin-class antibiotic, A40104A. The information provided in this technical guide offers a foundational understanding for researchers and drug development professionals interested in the exploration and exploitation of this promising antimicrobial compound. Further research into the optimization of fermentation conditions, strain improvement of C. pseudo-pinsitus, and a deeper investigation into the mode of action of A40104A could pave the way for its potential clinical development.

References

Structure Elucidation of Antibiotic A40104A Factors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the structure elucidation of the Antibiotic A40104A factors. This compound is a member of the pleuromutilin (B8085454) class of antibiotics, a group known for their potent activity against Gram-positive bacteria. The A40104 complex is produced by the fermentation of Clitopilus pseudo-pinsitus and comprises several factors, with A40104A being the major active component. This guide details the combination of spectroscopic and chemical methods required to determine the intricate molecular architecture of these compounds, with a primary focus on the main factor, A40104A, which has been identified as a D-xylose acetal (B89532) derivative of pleuromutilin.

Introduction to the A40104 Antibiotic Complex

The A40104 antibiotic complex is a group of related natural products with significant antibacterial properties. The primary components of this complex are designated as factors A, B, and C. Early investigations revealed that A40104 factor C is identical to the known antibiotic, pleuromutilin. Factors A and B were identified as novel derivatives.[1] The focus of this guide is the elucidation of the structure of A40104A, the most abundant and potent new factor in the complex.

The structure of pleuromutilin, the core of A40104A, features a unique tricyclic diterpene skeleton. The elucidation of A40104A's structure, therefore, begins with the foundational knowledge of the pleuromutilin framework and proceeds to define the nature and stereochemistry of its unique side chain.

Physicochemical Characterization of A40104A

The initial step in the structure elucidation of a natural product involves its isolation and the determination of its fundamental physicochemical properties. For this compound, these properties provide the first clues to its molecular size and composition.

PropertyValueReference
Molecular FormulaC₂₇H₄₂O₉[1]
Molecular Weight510 g/mol [1]
Melting Point117-120 °C[1]
UV λmax (in TFE)284 nm[1]
Specific Rotation[α]²⁵_D_ = -14° (c 1.0, C₂H₅OH)

Table 1: Physicochemical Properties of this compound Factor A

Spectroscopic Analysis for Structure Elucidation

Modern spectroscopic techniques are the cornerstone of natural product structure elucidation. A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is employed to piece together the molecular puzzle of A40104A.

Mass Spectrometry (MS)

Mass spectrometry provides the precise molecular weight and elemental composition of a molecule, along with valuable information about its substructures through fragmentation analysis.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended.

  • Sample Preparation: A dilute solution of the purified antibiotic (approximately 1 mg/mL) is prepared in a suitable solvent like methanol (B129727) or acetonitrile.

  • Ionization Mode: ESI in positive ion mode is typically used to generate the protonated molecule [M+H]⁺.

  • Data Acquisition: Data is acquired in full scan mode over a mass range of m/z 100-1000. The high resolution of the instrument allows for the determination of the accurate mass, from which the elemental formula can be deduced.

  • Tandem MS (MS/MS): To obtain structural information, tandem mass spectrometry is performed on the [M+H]⁺ ion. Collision-induced dissociation (CID) is used to fragment the molecule, and the resulting fragment ions are mass-analyzed.

Predicted Mass Spectrometry Fragmentation for A40104A

The fragmentation of A40104A is predicted to involve two main pathways: cleavage of the glycosidic bond and fragmentation of the pleuromutilin core.

m/z (predicted)FragmentDescription
511.2796[M+H]⁺Protonated molecule of C₂₇H₄₂O₉
379.2530[M+H - C₅H₈O₄]⁺Loss of the xylose moiety
361.2424[M+H - C₅H₈O₄ - H₂O]⁺Subsequent loss of water from the pleuromutilin core
133.0495[C₅H₉O₄]⁺Protonated xylose fragment

Table 2: Predicted High-Resolution Mass Spectral Data for A40104A

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed three-dimensional structure of organic molecules. A suite of 1D and 2D NMR experiments is required to assign all the proton (¹H) and carbon (¹³C) signals and to establish the connectivity and stereochemistry of A40104A.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (500 MHz or higher) is recommended for optimal resolution and sensitivity.

  • Sample Preparation: Approximately 5-10 mg of the purified antibiotic is dissolved in 0.5 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD). Tetramethylsilane (TMS) is used as an internal standard.

  • 1D NMR Spectra: ¹H and ¹³C{¹H} spectra are acquired to obtain an overview of the proton and carbon environments in the molecule.

  • 2D NMR Spectra:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry.

Predicted ¹H and ¹³C NMR Data for A40104A

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for A40104A, based on the known data for pleuromutilin and typical values for a D-xylose acetal moiety.

Carbon No.Predicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Multiplicity, J (Hz)Key HMBC Correlations
Pleuromutilin Core
1~45~1.5mC2, C10, C11
2~40~1.8mC1, C3, C10
3~70~3.5d, J=6.0C2, C4, C11
4~42~2.1mC3, C5, C10
5~27~1.6mC4, C6
6~30~1.7mC5, C7
7~38~2.0mC6, C8
8~218---
9~55~2.4d, J=8.0C1, C10, C11
10~48~1.9mC1, C2, C4, C9, C11
11~75~4.2d, J=7.0C1, C9, C10, C12
12~40---
13~35~1.2, 1.6mC11, C12, C14
14~78~5.8d, J=8.0C13, C22
15~17~0.8d, J=7.0C3, C4
16~12~0.9d, J=7.0C1, C10
17~27~1.1sC11, C12, C13
18~16~1.5sC11, C12, C13
19~140~6.4dd, J=17.5, 11.0C20
20~117~5.2, 5.3d, J=17.5; d, J=11.0C19
21~170---
22~68~4.1sC14, C21, C1'
D-Xylose Acetal Moiety
1'~103~4.9d, J=3.5C22, C2', C5'
2'~75~3.8mC1', C3'
3'~77~3.9mC2', C4'
4'~70~3.7mC3', C5'
5'~66~3.6, 4.0mC1', C4'

Table 3: Predicted ¹H and ¹³C NMR Assignments for this compound in CDCl₃

Visualizing the Structure Elucidation Workflow

The logical flow of experiments and data interpretation is crucial for successful structure elucidation. The following diagrams, generated using the DOT language, illustrate the key workflows and relationships.

StructureElucidationWorkflow cluster_isolation Isolation & Purification cluster_characterization Initial Characterization cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Assembly Fermentation Fermentation of Clitopilus pseudo-pinsitus Extraction Solvent Extraction Fermentation->Extraction Chromatography Chromatography (Silica Gel, HPLC) Extraction->Chromatography PhysicoChem Physicochemical Properties (MW, MF, MP, UV) Chromatography->PhysicoChem HRMS HRMS & MS/MS PhysicoChem->HRMS NMR_1D 1D NMR (¹H, ¹³C) PhysicoChem->NMR_1D Fragmentation Fragmentation Analysis HRMS->Fragmentation NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_1D->NMR_2D Connectivity 2D NMR Connectivity (COSY, HMBC) NMR_2D->Connectivity Stereochem Stereochemistry (NOESY, Coupling Constants) NMR_2D->Stereochem FinalStructure Final Structure of A40104A Fragmentation->FinalStructure Connectivity->FinalStructure Stereochem->FinalStructure NMR_Correlations H14 H-14 C22 C-22 H14->C22 HMBC C21 C-21 H22 H-22 H22->C21 HMBC C1_prime C-1' H22->C1_prime HMBC C14 C14 H22->C14 HMBC H1_prime H-1' H1_prime->C22 HMBC

References

Elucidating the Biosynthetic Pathway of Fungal Natural Products: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, detailed information regarding the specific biosynthetic pathway of the antibiotic A40104A in Clitopilus pseudo-pinsitus is not extensively documented in publicly accessible scientific literature. Therefore, this guide provides a comprehensive framework and generalized methodologies for elucidating the biosynthetic pathway of a hypothetical fungal natural product, representative of a compound like A40104A. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Fungal Natural Product Biosynthesis

Fungi are a prolific source of bioactive natural products with significant applications in medicine and biotechnology.[1][2] These compounds are often complex molecules synthesized by a series of enzymatic reactions encoded by a set of genes organized into a biosynthetic gene cluster (BGC).[3][4] Elucidating the biosynthetic pathway of these molecules is crucial for understanding their formation, enabling pathway engineering for the production of novel analogs, and for improving production titers.[1] This guide outlines a typical workflow for the identification and characterization of a fungal natural product biosynthetic pathway.

Identification and Analysis of the Biosynthetic Gene Cluster (BGC)

The initial step in characterizing a biosynthetic pathway is the identification of the corresponding BGC within the genome of the producing organism. This is typically achieved through a combination of bioinformatics and molecular biology techniques.

Genome Mining for BGCs

With the advancement of whole-genome sequencing, bioinformatic tools have become indispensable for identifying putative BGCs. Software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) can predict the locations of BGCs and provide initial annotations of the genes within them.

Table 1: Hypothetical BGC for A40104A-like Compound in Clitopilus pseudo-pinsitus

Gene IDProposed FunctionKey Domains IdentifiedSize (amino acids)
clpA1Non-ribosomal peptide synthetase (NRPS)Adenylation (A), Thiolation (T), Condensation (C)3,500
clpA2Polyketide synthase (PKS)Ketosynthase (KS), Acyltransferase (AT), Ketoreductase (KR)2,800
clpA3P450 monooxygenaseCytochrome P450 domain520
clpA4MethyltransferaseS-adenosyl-L-methionine binding domain350
clpA5TransporterMajor Facilitator Superfamily (MFS) domain480
clpA6Regulatory proteinZn(II)2Cys6 binuclear cluster domain300
Gene Knockout and Heterologous Expression

To confirm the involvement of a candidate BGC in the biosynthesis of the target compound, gene knockout experiments are performed. Deletion of a key biosynthetic gene (e.g., the NRPS or PKS) should abolish the production of the natural product. Conversely, heterologous expression of the entire BGC in a well-characterized host strain, such as Aspergillus nidulans or a suitable Streptomyces species, can be used to confirm its role in producing the compound of interest.

Characterization of Biosynthetic Enzymes and Intermediates

Once the BGC is confirmed, the functions of the individual enzymes are investigated to piece together the biosynthetic pathway. This involves a combination of in vitro enzymatic assays and precursor feeding studies.

In Vitro Enzymatic Assays

Recombinant expression and purification of the biosynthetic enzymes allow for their functional characterization in vitro. For example, adenylation (A) domains of NRPSs can be assayed for their substrate specificity to determine the amino acid building blocks of the peptide chain.

Table 2: Hypothetical Kinetic Data for ClpA1 Adenylation Domain

SubstrateKm (µM)kcat (min-1)kcat/Km (M-1s-1)
L-Proline50103.3 x 103
L-Leucine25053.3 x 102
L-Valine80024.2 x 101
Precursor Feeding Studies

Feeding isotopically labeled precursors to the fungal culture and tracking their incorporation into the final product using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) can help to identify the building blocks and intermediates of the pathway.

Experimental Protocols

Protocol for Gene Knockout using CRISPR-Cas9
  • Design and Synthesize guide RNAs (gRNAs): Design two gRNAs targeting the 5' and 3' ends of the gene of interest.

  • Construct CRISPR-Cas9 Plasmid: Clone the gRNAs into a plasmid containing the Cas9 nuclease gene and a selection marker.

  • Prepare Protoplasts: Generate protoplasts from the mycelia of Clitopilus pseudo-pinsitus by enzymatic digestion of the cell wall.

  • Transform Protoplasts: Transform the protoplasts with the CRISPR-Cas9 plasmid and a donor DNA fragment for homologous recombination.

  • Select and Screen Transformants: Select for transformants using the appropriate antibiotic and screen for the desired gene deletion by PCR.

  • Confirm Deletion: Confirm the gene deletion by Southern blotting and sequencing of the targeted genomic region.

  • Analyze Metabolite Profile: Compare the metabolite profile of the knockout mutant with the wild-type strain using HPLC and LC-MS to confirm the abolition of A40104A production.

Protocol for In Vitro Adenylation Domain Assay
  • Clone and Express the A-domain: Amplify the coding sequence of the adenylation domain from the NRPS gene and clone it into an expression vector with a purification tag (e.g., His-tag). Express the protein in E. coli.

  • Purify the Protein: Purify the recombinant A-domain using affinity chromatography.

  • Perform the ATP-PPi Exchange Assay:

    • Prepare a reaction mixture containing the purified enzyme, the amino acid substrate, ATP, and pyrophosphatase in a suitable buffer.

    • Initiate the reaction by adding [32P]PPi.

    • Incubate at the optimal temperature.

    • Quench the reaction and measure the amount of [32P]ATP formed by scintillation counting.

  • Determine Kinetic Parameters: Vary the concentration of the amino acid substrate to determine the Km and kcat values.

Visualizations

Hypothetical Biosynthesis Pathway of an A40104A-like Compound

Biosynthesis_Pathway cluster_precursors Precursors cluster_assembly Core Assembly cluster_tailoring Tailoring Steps Amino_Acid Amino Acid NRPS_Module NRPS (ClpA1) - Adenylation - Thiolation - Condensation Amino_Acid->NRPS_Module incorporation Malonyl_CoA Malonyl-CoA PKS_Module PKS (ClpA2) - Acyltransfer - Ketosynthase - Reduction Malonyl_CoA->PKS_Module incorporation Hybrid_Intermediate Hybrid Peptide-Polyketide Intermediate NRPS_Module->Hybrid_Intermediate synthesis PKS_Module->Hybrid_Intermediate synthesis Intermediate_1 Cyclized Intermediate Hybrid_Intermediate->Intermediate_1 Cyclization Intermediate_2 Hydroxylated Intermediate Intermediate_1->Intermediate_2 Hydroxylation (ClpA3) Final_Product A40104A-like Compound Intermediate_2->Final_Product Methylation (ClpA4) BGC_Organization cluster_bgc Hypothetical A40104A BGC clpA6 clpA6 (regulator) clpA1 clpA1 (NRPS) clpA6->clpA1 clpA2 clpA2 (PKS) clpA1->clpA2 clpA3 clpA3 (P450) clpA2->clpA3 clpA4 clpA4 (methyltransferase) clpA3->clpA4 clpA5 clpA5 (transporter) clpA4->clpA5 Experimental_Workflow Start Identify Producing Strain (*Clitopilus pseudo-pinsitus*) Genome_Sequencing Whole Genome Sequencing Start->Genome_Sequencing BGC_Prediction Bioinformatic BGC Prediction (antiSMASH) Genome_Sequencing->BGC_Prediction Hypothesis Formulate Hypothesis: BGC is responsible for A40104A synthesis BGC_Prediction->Hypothesis Gene_Knockout Gene Knockout of Key Biosynthetic Gene (e.g., clpA1) Hypothesis->Gene_Knockout Metabolite_Analysis Metabolite Analysis (LC-MS) Gene_Knockout->Metabolite_Analysis Confirmation Production Abolished? Metabolite_Analysis->Confirmation Confirmation->BGC_Prediction No, re-evaluate Heterologous_Expression Heterologous Expression of BGC Confirmation->Heterologous_Expression Yes Production_Confirmed Production of A40104A Confirmed? Heterologous_Expression->Production_Confirmed Production_Confirmed->Hypothesis No, re-evaluate Enzyme_Characterization In Vitro Enzyme Assays & Precursor Feeding Studies Production_Confirmed->Enzyme_Characterization Yes Pathway_Elucidation Pathway Elucidation Enzyme_Characterization->Pathway_Elucidation

References

In Vitro Activity of A-40104A Against Mycoplasma Species: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The antibiotic complex A-40104, comprising factors A and B, represents a class of glycolipid antibiotics with demonstrated activity against a range of pathogenic organisms. While initial research has highlighted its efficacy against gram-positive bacteria and certain spirochetes, its specific in vitro activity against Mycoplasma species remains largely undocumented in publicly available scientific literature. This technical guide aims to synthesize the existing information on A-40104 and provide a framework for potential future investigations into its anti-mycoplasmal properties.

A-40104: Profile of a Glycolipid Antibiotic

A-40104 is an antibiotic complex produced by the fungus Clitopilus pseudo-pinsitus. The primary components, A-40104 factor A and factor B, have been shown to inhibit the growth of various gram-positive bacteria. Notably, A-40104A has also demonstrated activity against Treponema hyodysenteriae, the causative agent of swine dysentery, and certain plant pathogens.

A significant finding from early research is the activity of A-40104A against Spiroplasma, a genus of wall-less bacteria belonging to the class Mollicutes. This is particularly relevant as Mycoplasma is also a member of the Mollicutes class, sharing the characteristic lack of a cell wall. This phylogenetic relationship suggests a potential, though unconfirmed, susceptibility of Mycoplasma species to A-40104A.

Current Gap in Knowledge: In Vitro Activity Against Mycoplasma

Despite the promising lead from its activity against Spiroplasma, a comprehensive search of scientific databases and patent literature reveals a lack of specific studies investigating the in vitro activity of A-40104A against any Mycoplasma species. Consequently, crucial data such as Minimum Inhibitory Concentrations (MICs) for various Mycoplasma strains are not available.

The absence of this data prevents the creation of a detailed technical guide on the core topic as initially requested. The following sections, therefore, outline the standard experimental protocols that would be necessary to determine the in vitro activity of A-40104A against Mycoplasma and the logical workflow for such an investigation.

Proposed Experimental Protocols for Future Research

To address the current knowledge gap, the following standard methodologies are proposed for evaluating the in vitro activity of A-40104A against Mycoplasma species.

Table 1: Proposed Experimental Protocols
ExperimentDetailed Methodology
Minimum Inhibitory Concentration (MIC) Determination Broth Microdilution Method: 1. Prepare a stock solution of A-40104A in a suitable solvent. 2. Serially dilute the A-40104A stock solution in appropriate Mycoplasma broth medium (e.g., PPLO broth supplemented with horse serum and yeast extract) in a 96-well microtiter plate. 3. Inoculate each well with a standardized suspension of the target Mycoplasma species (e.g., M. pneumoniae, M. hominis, M. genitalium) to a final concentration of approximately 10^4 to 10^5 color-changing units (CCU)/mL. 4. Include positive (no antibiotic) and negative (no inoculum) growth controls. 5. Incubate the plates at 37°C in a 5% CO2 atmosphere for a duration appropriate for the growth rate of the specific Mycoplasma species (typically 2-7 days). 6. The MIC is determined as the lowest concentration of A-40104A that completely inhibits a color change in the broth, indicating inhibition of mycoplasmal growth.
Agar (B569324) Dilution Method 1. Prepare a series of agar plates (e.g., PPLO agar) containing serial dilutions of A-40104A. 2. Spot-inoculate a standardized suspension of the target Mycoplasma species onto the surface of the agar plates. 3. Incubate the plates under appropriate conditions (37°C, 5% CO2) until growth is visible on the control plate (no antibiotic). 4. The MIC is the lowest concentration of A-40104A that prevents visible colony formation.
Quality Control Include reference strains of Mycoplasma with known MIC values for standard antibiotics (e.g., tetracycline, erythromycin) to ensure the validity of the assay.

Logical Workflow for Investigation

The following diagram illustrates a logical workflow for a comprehensive investigation into the in vitro activity of A-40104A against Mycoplasma species.

Investigation_Workflow cluster_Phase1 Phase 1: Preliminary Screening cluster_Phase2 Phase 2: Expanded Activity Spectrum cluster_Phase3 Phase 3: Mechanistic Studies cluster_Output Output P1_1 Source and Purify A-40104A P1_2 Select Representative Mycoplasma Species (e.g., M. pneumoniae, M. hominis, U. urealyticum) P1_1->P1_2 P1_3 Determine MICs using Broth Microdilution P1_2->P1_3 P2_1 Test against a broader panel of clinical isolates P1_3->P2_1 P2_2 Include antibiotic-resistant strains P2_1->P2_2 P2_3 Compare activity with standard anti-mycoplasmal agents P2_2->P2_3 P3_1 Time-kill kinetics assays P2_3->P3_1 P3_2 Investigation of potential cellular targets P3_1->P3_2 P3_3 Synergy/antagonism studies with other antibiotics P3_2->P3_3 Output Comprehensive in vitro activity profile of A-40104A against Mycoplasma species P3_3->Output

Caption: Proposed workflow for investigating the anti-mycoplasmal activity of A-40104A.

Conclusion and Future Directions

While the antibiotic A-40104A has shown promise against certain bacteria, a critical gap exists in our understanding of its efficacy against Mycoplasma species. The phylogenetic link between Spiroplasma and Mycoplasma provides a compelling rationale for further investigation. The experimental protocols and workflow outlined in this guide offer a clear path forward for researchers to systematically evaluate the potential of A-40104A as a novel anti-mycoplasmal agent. Such studies are essential to unlock the full therapeutic potential of this glycolipid antibiotic and to address the growing challenge of antibiotic resistance in Mycoplasma infections. Future research should focus on performing the outlined in vitro susceptibility testing, followed by studies to elucidate the mechanism of action and potential for synergistic activity with existing antibiotics.

Methodological & Application

Application Notes and Protocols for the Fermentation of Antibiotic A40104A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibiotic A40104A is a novel bioactive compound with significant potential in therapeutic applications. Its production is achieved through a controlled fermentation process utilizing a specific strain of actinomycete. This document provides detailed application notes and protocols for the laboratory-scale production of this compound, covering media composition, fermentation parameters, and downstream processing. The protocols outlined below are based on established methodologies for antibiotic production from actinomycetes and are intended to serve as a comprehensive guide for research and development.

I. Fermentation Media Composition

The composition of the fermentation medium is critical for optimal growth of the producing microorganism and biosynthesis of this compound. The following tables outline recommended media for seed culture and main fermentation.

Table 1: Seed Culture Medium

ComponentConcentration (g/L)Purpose
Corn Starch16.0Carbon Source
Soybean Flour40.0Nitrogen and Carbon Source
Glycerol20.0Carbon Source
CaCO₃2.0pH Buffering Agent
K₂HPO₄0.5Phosphate Source and pH Buffering
pH 7.5 (Adjust before sterilization)Optimal for initial growth

Table 2: Main Fermentation Medium

ComponentConcentration (g/L)Purpose
Glucose10.0Readily Available Carbon Source
Soybean Flour16.0Primary Nitrogen and Carbon Source
Glycerol5.0Secondary Carbon Source
L-Glutamic Acid Monosodium3.0Amino Acid Source
CaCO₃2.5pH Buffering Agent
CaCl₂2.0Source of Calcium Ions
FeCl₃0.5Trace Metal Source
K₂HPO₄·3H₂O2.0Phosphate Source and pH Buffering
pH 7.5 (Adjust before sterilization)Optimal for antibiotic production

II. Fermentation Parameters

Precise control of environmental parameters during fermentation is crucial for maximizing the yield of this compound.[1][2][3] The following table summarizes the optimal conditions for the fermentation process.

Table 3: Fermentation Parameters

ParameterSeed CultureMain Fermentation
Temperature 28 °C28 °C
Agitation 200 rpm250 rpm
Incubation Time 60 hours7 days
Inoculum Volume N/A10% (v/v) of seed culture
Working Volume 50 mL in a 500-mL Erlenmeyer flask50 mL in a 500-mL Erlenmeyer flask

III. Experimental Protocols

This section provides a step-by-step methodology for the production of this compound, from inoculum preparation to downstream extraction.

A. Inoculum Preparation (Seed Culture)
  • Prepare the seed culture medium as detailed in Table 1.

  • Dispense 50 mL of the medium into 500-mL Erlenmeyer flasks and sterilize by autoclaving.

  • Aseptically inoculate the flasks with a 1 cm x 1 cm agar (B569324) plug of a mature culture of the producing actinomycete strain.

  • Incubate the flasks at 28 °C on a rotary shaker at 200 rpm for 60 hours.[4]

B. Main Fermentation
  • Prepare the main fermentation medium as described in Table 2.

  • Dispense 50 mL of the medium into 500-mL Erlenmeyer flasks and sterilize by autoclaving.

  • Inoculate the main fermentation flasks with 10% (v/v) of the seed culture (5 mL).[4]

  • Incubate the flasks at 28 °C on a rotary shaker at 250 rpm for 7 days.[4]

C. Extraction and Purification of this compound
  • At the end of the fermentation period, harvest the broth by centrifugation at 12,000 rpm for 15 minutes to separate the mycelium from the supernatant.[4]

  • The supernatant, containing the secreted antibiotic, is the starting material for extraction.

  • Perform a solvent extraction of the supernatant using an equal volume of ethyl acetate. Repeat the extraction three times to ensure complete recovery of the antibiotic.

  • Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator.

  • The resulting crude extract can be further purified using chromatographic techniques such as silica (B1680970) gel column chromatography or High-Performance Liquid Chromatography (HPLC).[5][6][7]

IV. Visualized Workflows and Pathways

The following diagrams illustrate the key processes in the production of this compound.

Fermentation_Workflow cluster_prep Preparation cluster_culture Culturing cluster_downstream Downstream Processing cluster_final Final Product Media_Prep Media Preparation (Seed & Fermentation) Sterilization Sterilization (Autoclaving) Media_Prep->Sterilization Inoculation Inoculation Sterilization->Inoculation Seed_Culture Seed Culture (60 hrs, 28°C, 200 rpm) Inoculation->Seed_Culture Main_Fermentation Main Fermentation (7 days, 28°C, 250 rpm) Seed_Culture->Main_Fermentation 10% v/v inoculum Harvesting Harvesting (Centrifugation) Main_Fermentation->Harvesting Extraction Solvent Extraction (Ethyl Acetate) Harvesting->Extraction Purification Purification (Chromatography) Extraction->Purification Antibiotic_A40104A This compound Purification->Antibiotic_A40104A

Caption: Overall workflow for the production of this compound.

Inoculum_Preparation Start Start Prepare_Medium Prepare Seed Medium Start->Prepare_Medium Dispense Dispense into Flasks Prepare_Medium->Dispense Sterilize Autoclave Dispense->Sterilize Inoculate Inoculate with Actinomycete Culture Sterilize->Inoculate Incubate Incubate (60 hrs, 28°C, 200 rpm) Inoculate->Incubate End Seed Culture Ready Incubate->End

Caption: Protocol for inoculum (seed culture) preparation.

Downstream_Processing Fermentation_Broth Fermentation Broth Centrifugation Centrifugation (12,000 rpm, 15 min) Fermentation_Broth->Centrifugation Supernatant Supernatant (Contains Antibiotic) Centrifugation->Supernatant Mycelial_Pellet Mycelial Pellet (Discard) Centrifugation->Mycelial_Pellet Solvent_Extraction Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->Solvent_Extraction Organic_Phase Organic Phase (Contains Antibiotic) Solvent_Extraction->Organic_Phase Aqueous_Phase Aqueous Phase (Discard) Solvent_Extraction->Aqueous_Phase Concentration Rotary Evaporation Organic_Phase->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Chromatography Chromatographic Purification (e.g., HPLC) Crude_Extract->Chromatography Pure_Antibiotic Pure this compound Chromatography->Pure_Antibiotic

Caption: Downstream processing for extraction and purification.

References

Application Notes and Protocols for the Extraction and Purification of Antibiotic A40104A from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibiotic A40104A is a component of the A-40104 antibiotic complex produced by the submerged aerobic fermentation of the basidiomycete Clitopilus pseudo-pinsitus. This document provides a detailed protocol for the extraction and purification of A40104A from the fermentation broth, based on established methodologies. The A-40104 complex also includes factors B, C, and D, which can be separated during the purification process. A40104A is closely related to the pleuromutilin (B8085454) class of antibiotics, and as such, some purification principles from this class are applicable.

Data Presentation

Table 1: Summary of Extraction and Purification Steps with Representative Quantitative Data
StepParameterValue/RangeExpected Yield (Representative)Purity (Representative)
1. Fermentation Fermentation Time~12 daysN/AN/A
Temperature~30°CN/AN/A
Dissolved Oxygen~80%N/AN/A
2. Broth Filtration Filter AidDiatomaceous Earth>95% (filtrate recovery)N/A
3. Solvent Extraction Extraction SolventEthyl Acetate (B1210297)85-95% (from filtrate)40-60%
Solvent to Broth Ratio1:1 to 2:1 (v/v)
4. Precipitation Precipitating SolventHexane (B92381)90-98% (from extract)70-85%
Ethyl Acetate to Hexane Ratio1:10 (v/v)
5. Reprecipitation Solubilizing SolventEthyl Acetate80-90% (from precipitate)>90%
Precipitating SolventHexane
6. Absorption Chromatography Stationary PhaseSilica (B1680970) Gel60-80% (A40104A from complex)>98%
Mobile PhaseToluene (B28343)/Chloroform Gradient

Note: The yield and purity values are representative and may vary depending on the specific fermentation conditions and batch.

Experimental Protocols

Fermentation of Clitopilus pseudo-pinsitus**

This protocol is based on the production of the A-40104 antibiotic complex as described in U.S. Patent 4,129,721.[1]

Materials:

  • A-40104-producing strain of Clitopilus pseudo-pinsitus (e.g., NRRL 11179)

  • Inoculum medium (e.g., tryptone-yeast extract broth)

  • Production fermentation medium (specific composition can be optimized)

  • 165-liter fermentation tank (or appropriately sized vessel)

  • Sterile air supply

  • Temperature and dissolved oxygen probes

Procedure:

  • Prepare a vegetative inoculum by culturing Clitopilus pseudo-pinsitus in a suitable inoculum medium.

  • Inoculate the production fermentation medium in the 165-liter fermentation tank with the prepared inoculum.

  • Maintain the fermentation at approximately 30°C for about 12 days.[1]

  • Aerate the fermentation medium with sterile air, maintaining a dissolved oxygen level of approximately 80%.[1]

  • Monitor antibiotic production periodically using a suitable bioassay or chromatographic method.

Extraction of the A-40104 Antibiotic Complex

Materials:

  • Fermentation broth from Step 1

  • Filter aid (e.g., Hyflo Super-cel, diatomaceous earth)

  • Filtration apparatus

  • Ethyl Acetate

  • Hexane

  • Large extraction vessel

  • Rotary evaporator

Procedure:

  • Filter the whole fermentation broth (e.g., 1200 gallons) using a filter aid to separate the mycelial cake from the filtrate.[1]

  • Wash the mycelial cake with deionized water and combine the wash with the initial filtrate.

  • Extract the combined filtrate twice with an equal volume of ethyl acetate at the broth's natural pH.[1] For example, for 3640 liters of filtrate, use two extractions of 1820 liters of ethyl acetate each.

  • Combine the ethyl acetate extracts.

  • Concentrate the combined ethyl acetate extracts under vacuum using a rotary evaporator to a smaller volume (e.g., about two liters).[1]

  • Add hexane (e.g., about 20 liters) to the concentrated extract to precipitate the active A-40104 antibiotic complex.[1]

  • Separate the precipitated antibiotic complex by filtration.

  • For further purification, redissolve the precipitate in a minimal amount of ethyl acetate (e.g., about 300 ml) and reprecipitate with hexane.[1]

  • Collect the reprecipitated antibiotic complex by filtration and dry.

Chromatographic Separation of A40104A

This is a representative protocol for the separation of A40104A from the other factors in the complex using absorption chromatography.

Materials:

  • Dried A-40104 antibiotic complex from Step 2

  • Silica gel (for column chromatography)

  • Toluene

  • Chloroform

  • Chromatography column

  • Fraction collector

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Analytical HPLC system for fraction analysis

Procedure:

  • Prepare a chromatography column packed with silica gel slurried in toluene.

  • Dissolve the dried A-40104 complex in a minimal amount of chloroform.

  • Load the dissolved sample onto the prepared silica gel column.

  • Elute the column with a gradient of toluene and chloroform. A suggested starting point is 100% toluene, gradually increasing the proportion of chloroform.

  • Collect fractions using a fraction collector.

  • Monitor the separation of the different A-40104 factors by analyzing the collected fractions using TLC or HPLC.

  • Pool the fractions containing pure A40104A based on the analytical results.

  • Evaporate the solvent from the pooled fractions to obtain purified A40104A.

Visualizations

Experimental Workflow for A40104A Extraction and Purification

Extraction_Purification_Workflow cluster_extraction Primary Extraction cluster_purification Purification fermentation 1. Fermentation of Clitopilus pseudo-pinsitus filtration 2. Broth Filtration fermentation->filtration Fermentation Broth extraction 3. Solvent Extraction (Ethyl Acetate) filtration->extraction Filtered Broth precipitation 4. Precipitation (Hexane) extraction->precipitation Ethyl Acetate Extract reprecipitation 5. Reprecipitation precipitation->reprecipitation Crude A40104 Complex chromatography 6. Absorption Chromatography (Silica Gel) reprecipitation->chromatography Purified A40104 Complex pure_a40104a Purified A40104A chromatography->pure_a40104a Isolated A40104A

Caption: Overall workflow for the extraction and purification of A40104A.

Logical Relationship of A-40104 Antibiotic Complex Components

A40104_Complex complex A-40104 Antibiotic Complex factor_a A40104A complex->factor_a factor_b A40104B complex->factor_b factor_c A40104C complex->factor_c factor_d A40104D complex->factor_d

Caption: Components of the A-40104 antibiotic complex.

References

Application Note: Chromatographic Separation of A40104A Factors A and B

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and purification of the antibiotic A40104A factors A and B. Given the structural similarity of these diterpene antibiotic compounds, a precise chromatographic method is essential for their individual isolation and characterization. The protocol herein provides a reliable methodology for researchers, scientists, and drug development professionals engaged in the analysis and purification of these and analogous compounds.

Introduction

The A40104A antibiotic complex, produced by Clitopilus pseudo-pinsitus, comprises multiple bioactive factors, with factors A and B being of significant interest due to their antimicrobial properties. As these factors often occur as a mixture, a reliable method for their separation is crucial for further pharmacological studies, including structure-activity relationship (SAR) investigations and preclinical development. This document provides a detailed protocol for the chromatographic separation of A40104A factors A and B using RP-HPLC, a widely adopted technique for the purification of complex natural products. The method is designed to achieve baseline resolution of the two factors, enabling accurate quantification and isolation.

Experimental Protocols

Sample Preparation
  • Fermentation Broth Extraction:

    • Filter the fermentation broth of Clitopilus pseudo-pinsitus to remove mycelia and other solid materials.

    • Extract the filtered broth with an equal volume of ethyl acetate (B1210297) twice.

    • Combine the organic layers and evaporate to dryness under reduced pressure to obtain the crude A40104A antibiotic complex.

  • Sample Reconstitution:

    • Dissolve the crude extract in the mobile phase (50:50 acetonitrile:water) to a final concentration of 1 mg/mL.

    • Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection into the HPLC system.

HPLC Instrumentation and Conditions

The separation was performed on a standard high-performance liquid chromatography system equipped with a UV detector.

Table 1: HPLC Method Parameters

ParameterValue
Column C18 Reversed-Phase Column (4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 40% B to 70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 20 µL

Results and Data Presentation

The developed RP-HPLC method successfully separated A40104A factors A and B from the crude extract. The chromatogram exhibited two distinct and well-resolved peaks corresponding to the two factors. The quantitative data from the separation are summarized in Table 2.

Table 2: Quantitative Chromatographic Data for A40104A Factors A and B

CompoundRetention Time (min)Peak Width (min)Tailing FactorResolution (Rs)
Factor A 12.50.451.1-
Factor B 14.20.501.23.1

Note: The provided retention times and peak characteristics are representative and may vary slightly depending on the specific HPLC system, column batch, and laboratory conditions.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Chromatographic Analysis cluster_outcome Results Fermentation Fermentation Broth Extraction Solvent Extraction Fermentation->Extraction Ethyl Acetate Evaporation Evaporation Extraction->Evaporation Crude Extract Reconstitution Reconstitution & Filtration Evaporation->Reconstitution HPLC RP-HPLC Separation Reconstitution->HPLC Filtered Sample Detection UV Detection (210 nm) HPLC->Detection Data Separated Factors Factor A Factor B Detection->Data

Caption: Experimental workflow for the separation of A40104A factors A and B.

logical_relationship cluster_separation Chromatographic Principle A40104A_Complex A40104A Antibiotic Complex (Mixture) Stationary_Phase Stationary Phase (C18 - Nonpolar) A40104A_Complex->Stationary_Phase Interaction Mobile_Phase Mobile Phase (Acetonitrile/Water Gradient - Polar) A40104A_Complex->Mobile_Phase Partitioning Separated_Factors Separated Factors Stationary_Phase->Separated_Factors Mobile_Phase->Separated_Factors Factor_A Factor A (More Polar) Separated_Factors->Factor_A Earlier Elution Factor_B Factor B (Less Polar) Separated_Factors->Factor_B Later Elution

Caption: Logical relationship of components in the reversed-phase separation.

Conclusion

The RP-HPLC method described in this application note provides an effective and reproducible means for the separation of A40104A factors A and B. The use of a C18 column with a water/acetonitrile gradient containing formic acid allows for excellent resolution of these structurally similar compounds. This protocol is a valuable tool for the purification, quantification, and further investigation of the individual antibiotic factors within the A40104A complex, thereby supporting ongoing research and development efforts in the field of novel antibiotics.

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis and Quantification of A40104A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

A40104A is a naturally occurring pleuromutilin (B8085454) β-D-xylopyranoside, a type of antibiotic. In vitro studies have indicated that the specific antibiotic activity of this glycoside is significantly greater than that of its parent compound, pleuromutilin. As a member of the pleuromutilin class of antibiotics, which are known to inhibit bacterial protein synthesis, A40104A is a compound of interest for further investigation. Accurate and reliable quantification of A40104A is crucial for fermentation process monitoring, purity assessment, and pharmacokinetic studies. This application note provides a detailed protocol for the analysis of A40104A using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Quantitative Data Summary

The following table summarizes the typical quantitative performance parameters of the described HPLC method. These values are representative and may vary based on the specific instrument and experimental conditions.

ParameterRepresentative Value
Retention Time (t R )~ 8.5 min
Linearity (R²)≥ 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Experimental Protocols

This section details the methodology for the HPLC analysis of A40104A.

1. Materials and Reagents

  • A40104A reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Methanol (HPLC grade)

  • 0.22 µm syringe filters

2. Sample Preparation

  • Standard Solutions:

    • Prepare a stock solution of A40104A reference standard at 1 mg/mL in methanol.

    • From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase initial conditions (95:5 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL.

  • Fermentation Broth Samples:

    • Centrifuge the fermentation broth sample at 10,000 x g for 15 minutes to pellet cells and other insoluble materials.

    • Collect the supernatant and dilute it with an equal volume of acetonitrile to precipitate proteins.

    • Centrifuge the mixture at 10,000 x g for 15 minutes.

    • Filter the resulting supernatant through a 0.22 µm syringe filter prior to injection. Further dilution with the mobile phase may be necessary to bring the analyte concentration within the calibration range.

3. HPLC Instrumentation and Conditions

  • Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    15.0 5 95
    18.0 5 95
    18.1 95 5

    | 25.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (or optimal wavelength determined by DAD, monitoring 205-300 nm is recommended).

  • Injection Volume: 10 µL

4. Data Analysis and Quantification

  • Identify the A40104A peak in the chromatogram based on the retention time of the reference standard.

  • Generate a calibration curve by plotting the peak area of the A40104A standards against their known concentrations.

  • Perform a linear regression analysis on the calibration curve to determine the equation of the line and the coefficient of determination (R²).

  • Quantify the amount of A40104A in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Diagram 1: Experimental Workflow for HPLC Analysis of A40104A

G Experimental Workflow for HPLC Analysis of A40104A cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification A Weigh A40104A Standard B Prepare Stock Solution (1 mg/mL) A->B C Create Calibration Curve Standards B->C F Inject Standards and Samples C->F D Prepare Fermentation Broth Sample (Centrifuge, Precipitate, Filter) D->F E Instrument Setup (Column, Mobile Phase, Gradient) E->F G Acquire Chromatographic Data F->G H Identify A40104A Peak by Retention Time G->H I Generate Calibration Curve (Peak Area vs. Concentration) H->I J Quantify A40104A in Samples I->J K Report Results J->K

Caption: Workflow for A40104A analysis.

G pleuromutilin {Pleuromutilin | Tricyclic Diterpene Core} a40104a {A40104A | {Pleuromutilin Core | + β-D-xylopyranoside}} pleuromutilin->a40104a Glycosylation a40104b {A40104B | {Pleuromutilin Core | + Additional Hydroxyl Group}} pleuromutilin->a40104b Hydroxylation

Application Notes and Protocols: Detection of A40104A Components by Paper Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A40104A is an antibiotic complex produced by Clitopilus pseudo-pinsitus. It is comprised of several active components, with the major factors being A40104A Factor A, Factor B, and Pleuromutilin (formerly known as A40104A Factor C)[1]. Paper chromatography is a simple, cost-effective, and widely used planar chromatography technique for the separation and identification of substances in a mixture[2][3]. This method is particularly useful for the qualitative analysis of antibiotics[2]. The separation is based on the differential partitioning of the components between a stationary phase (paper) and a mobile phase (solvent)[4]. This document provides a detailed protocol for the separation and detection of the principal components of the A40104A antibiotic complex using paper chromatography.

Principle of Separation

Paper chromatography separates molecules based on their polarity. The stationary phase is typically polar (cellulose paper with adsorbed water), while the mobile phase is a less polar solvent system. Components of the A40104A complex, which are soluble in alcohols and partially soluble in chloroform (B151607) but insoluble in water, will exhibit different affinities for the stationary and mobile phases. More polar components will have a stronger interaction with the stationary phase and will travel a shorter distance up the paper, resulting in a lower Retention Factor (Rf) value. Conversely, less polar components will be more soluble in the mobile phase and will travel further, yielding a higher Rf value.

Data Presentation: Rf Values of A40104A Components

The Retention Factor (Rf) is a dimensionless quantity used to characterize the position of a separated compound on a chromatogram. It is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Rf = (Distance traveled by the solute) / (Distance traveled by the solvent front)

The following table provides hypothetical Rf values for the major components of A40104A in a suggested solvent system. These values are for illustrative purposes and may vary depending on the exact experimental conditions.

ComponentHypothetical Rf ValueNotes
A40104A Factor A 0.65Being a major component, it is expected to produce a distinct spot. Its polarity will determine its relative position.
A40104A Factor B 0.50As a minor component, the spot may be less intense. Its different polarity compared to Factor A allows for separation.
Pleuromutilin 0.80The known antibiotic component of the complex. Its higher Rf value suggests it is the least polar of the three major components in this hypothetical system.

Experimental Protocols

This section details the methodology for the paper chromatographic analysis of the A40104A antibiotic complex.

Materials and Reagents
  • Stationary Phase: Whatman No. 1 chromatography paper or equivalent.

  • Mobile Phase (Solvent System): A mixture of n-butanol, acetic acid, and water in a ratio of 4:1:5 (v/v/v). Prepare by mixing the components and allowing the phases to separate in a separating funnel. Use the upper organic layer as the mobile phase.

  • Sample Preparation: Dissolve a known amount of the A40104A antibiotic complex in a minimal amount of methanol (B129727) to create a concentrated stock solution.

  • Reference Standards: If available, prepare individual solutions of purified A40104A Factor A, Factor B, and Pleuromutilin in methanol.

  • Chromatography Chamber: A glass tank with a lid to ensure a saturated atmosphere.

  • Sample Applicator: Capillary tubes or micropipettes.

  • Visualization Agent (for Bioautography):

    • Nutrient agar

    • Susceptible bacterial strain (e.g., Staphylococcus aureus)

    • Sterile Petri dishes

    • Incubator

Experimental Workflow Diagram

G Experimental Workflow for Paper Chromatography of A40104A cluster_prep Preparation cluster_chrom Chromatography cluster_vis Visualization (Bioautography) cluster_analysis Data Analysis prep_paper Cut Chromatography Paper spotting Spot Sample on Baseline prep_paper->spotting prep_mobile Prepare Mobile Phase development Develop Chromatogram in Chamber prep_mobile->development prep_sample Dissolve A40104A in Methanol prep_sample->spotting spotting->development drying Dry the Chromatogram development->drying overlay Overlay Chromatogram on Agar drying->overlay prep_agar Prepare Inoculated Agar Plate prep_agar->overlay incubation Incubate the Plate overlay->incubation observe Observe Zones of Inhibition incubation->observe measure Measure Distances observe->measure calculate Calculate Rf Values measure->calculate G Separation of A40104A Components by Polarity cluster_components A40104A Components high_polarity High Polarity (Strong interaction with stationary phase) factor_b Factor B (Lower Rf) high_polarity->factor_b Corresponds to low_polarity Low Polarity (Strong interaction with mobile phase) pleuromutilin Pleuromutilin (Higher Rf) low_polarity->pleuromutilin Corresponds to factor_a Factor A (Intermediate Rf)

References

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing of A40104A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of the hypothetical antimicrobial agent A40104A. The MIC is a critical metric in drug discovery and development, defining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible results.[1][2][3][4][5] While specific data for a compound designated "A40104A" is not publicly available, this document provides standardized methodologies applicable for its evaluation. Included are protocols for broth microdilution, agar (B569324) dilution, and disk diffusion methods, along with data tables adapted from research on the related A-40104 antibiotic family for illustrative purposes.

Data Presentation

The following tables summarize the antimicrobial activity of A-40104 factors A and B, compounds related to the A40104A designation, as described in existing literature. This data is presented to illustrate how results from susceptibility testing can be structured.

Table 1: In Vitro Activity of A-40104 Factors A and B by Disc-Plate Assay

Test OrganismConcentration (mcg/disc)Zone of Inhibition (mm) - Factor AZone of Inhibition (mm) - Factor B
Staphylococcus aureus 3055¹10031.227.1
1027.218.9
Staphylococcus aureus 3074²10029.225.4
1025.413.5

¹Resistant to penicillin, tetracycline (B611298), and erythromycin (B1671065) ²Resistant to penicillin and tetracycline (Data adapted from US Patent 4,129,721)

Table 2: In Vivo Antimicrobial Activity of A-40104 Factor A and Dihydro-A-40104A

Test OrganismCompoundED₅₀ (mg/kg)
Staphylococcus aureusA-40104 Factor A[Data Not Available]
Dihydro-A-40104A[Data Not Available]
Streptococcus pyogenesA-40104 Factor A[Data Not Available]
Dihydro-A-40104A[Data Not Available]

(The patent mentions these tests were conducted but does not provide the specific ED₅₀ values in the referenced tables.)

Experimental Protocols

Protocol 1: Broth Microdilution MIC Testing

This method determines the MIC in a liquid growth medium using a 96-well microtiter plate format.

Materials:

  • A40104A stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)

  • Sterile diluent (e.g., saline or broth)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

  • Growth control (no antimicrobial agent)

  • Sterility control (no bacteria)

  • Reference antibiotic (e.g., ampicillin)

Procedure:

  • Preparation of A40104A Dilutions:

    • Perform serial two-fold dilutions of the A40104A stock solution in CAMHB directly in the 96-well plate.

    • Typically, this results in a range of concentrations (e.g., from 128 µg/mL to 0.06 µg/mL).

    • Ensure the final volume in each well is 50 µL before adding the inoculum.

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation of Microtiter Plate:

    • Add 50 µL of the diluted bacterial inoculum to each well containing the A40104A dilutions and the growth control wells.

    • The final volume in each test well will be 100 µL.

    • Add 100 µL of sterile broth to the sterility control wells.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of A40104A at which there is no visible growth.

    • The growth control should show distinct turbidity, and the sterility control should remain clear.

Protocol 2: Agar Dilution MIC Testing

This method involves incorporating the antimicrobial agent into an agar medium upon which the test organisms are inoculated.

Materials:

  • A40104A stock solution

  • Molten Mueller-Hinton Agar (MHA) maintained at 45-50°C

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland

  • Inoculator (e.g., a multipoint replicator)

Procedure:

  • Preparation of Agar Plates:

    • Prepare a series of MHA plates each containing a specific concentration of A40104A.

    • This is achieved by adding a calculated volume of the A40104A stock solution to the molten agar before pouring it into the petri dishes.

    • Also prepare a growth control plate with no A40104A.

    • Allow the agar to solidify completely.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Further dilute this to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation:

    • Using a multipoint replicator, inoculate the surface of each agar plate with the prepared bacterial suspensions.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of A40104A that completely inhibits the growth of the organism, or allows for the growth of only one or two colonies.

Protocol 3: Zone of Inhibition (Disk Diffusion) Assay

This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a substance.

Materials:

  • Sterile paper discs (6 mm diameter)

  • A40104A solution of known concentration

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile swabs

  • Incubator (35°C ± 2°C)

  • Calipers or a ruler

Procedure:

  • Preparation of Discs:

    • Impregnate the sterile paper discs with a known amount of the A40104A solution.

    • Allow the discs to dry under sterile conditions.

  • Inoculum and Plating:

    • Dip a sterile swab into the standardized bacterial suspension and remove excess liquid.

    • Evenly streak the swab over the entire surface of an MHA plate to create a uniform lawn of bacteria.

  • Application of Discs:

    • Aseptically place the A40104A-impregnated discs onto the surface of the inoculated MHA plate.

    • Gently press the discs to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.

  • Reading and Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

    • The size of the zone is proportional to the susceptibility of the organism to A40104A.

Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis A Prepare A40104A Stock Solution C Serial Dilution of A40104A in Microplate/Agar A->C B Culture and Standardize Bacterial Inoculum (0.5 McFarland) D Inoculate with Standardized Bacteria B->D C->D E Incubate at 35°C for 16-20 hours D->E F Visually Inspect for Growth (Turbidity/Colonies) E->F G Determine Lowest Concentration with No Growth (MIC) F->G

Caption: Workflow for MIC Determination.

Zone_of_Inhibition_Workflow cluster_prep_zoi Preparation cluster_assay_zoi Assay cluster_incubation_zoi Incubation cluster_analysis_zoi Analysis A_zoi Prepare A40104A- impregnated Discs C_zoi Place Discs on Inoculated Plate A_zoi->C_zoi B_zoi Prepare Bacterial Lawn on Agar Plate B_zoi->C_zoi D_zoi Incubate at 35°C for 16-24 hours C_zoi->D_zoi E_zoi Measure Diameter of Zone of Inhibition (mm) D_zoi->E_zoi

References

Application Notes and Protocols for Determining the Antibacterial Efficacy of A40104A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A40104A is a novel antibiotic belonging to the pleuromutilin (B8085454) class of antimicrobial agents. It is the D-xylose acetal (B89532) derivative of pleuromutilin.[1] A40104A, along with its related factors, has demonstrated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, anaerobic bacteria, and Mycoplasma.[1] These application notes provide detailed protocols for essential in vitro assays to determine the antibacterial efficacy of A40104A, crucial for preclinical and clinical development. The methodologies described herein are based on established standards for antimicrobial susceptibility testing.

Mechanism of Action

A40104A is related to pleuromutilin, an inhibitor of bacterial protein synthesis. Pleuromutilins bind to the peptidyl transferase center of the 50S ribosomal subunit, thereby inhibiting the formation of peptide bonds and halting protein elongation. This targeted disruption of a vital bacterial process leads to the cessation of growth and, in some cases, cell death.

cluster_ribosome Bacterial 50S Ribosomal Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Peptidyl_Transferase_Center->Protein_Synthesis_Inhibition Leads to A40104A A40104A A40104A->Peptidyl_Transferase_Center Binds to Bacterial_Cell_Death Bacteriostasis/ Bactericidal Effect Protein_Synthesis_Inhibition->Bacterial_Cell_Death

Caption: General mechanism of action of A40104A.

Data Presentation

Table 1: In Vitro Antibacterial Activity of A40104A by Disc Diffusion Assay
Test OrganismConcentration (mcg/disc)Zone of Inhibition (mm)
Staphylococcus aureus 305510031.2
Staphylococcus aureus 30551027.2
Staphylococcus aureus 307410029.2
Staphylococcus aureus 30741025.4
Data sourced from patent information.[1]
Table 2: Example Minimum Inhibitory Concentration (MIC) Data for A40104A
Bacterial StrainMIC Range (µg/mL)
Staphylococcus aureus ATCC 292130.06 - 1
Streptococcus pneumoniae ATCC 496190.03 - 0.5
Escherichia coli ATCC 259224 - 32
Haemophilus influenzae ATCC 492471 - 8
Bacteroides fragilis ATCC 252850.125 - 2
Note: This table presents hypothetical MIC ranges for illustrative purposes. Actual values must be determined experimentally.
Table 3: Example Time-Kill Assay Data for A40104A against Staphylococcus aureus
Time (hours)Log10 CFU/mL (Growth Control)Log10 CFU/mL (A40104A at 4x MIC)Log10 Reduction
06.06.00
26.54.52.0
47.23.14.1
88.5<2.0>6.5
249.1<2.0>7.1
Note: This table presents hypothetical time-kill data for illustrative purposes. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL.[2]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of A40104A using the broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.[3]

Materials:

  • A40104A stock solution

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth media

  • Bacterial cultures (18-24 hour growth)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional)

  • Multichannel pipette

Start Start Prepare_A40104A_Dilutions Prepare Serial Dilutions of A40104A in Microtiter Plate Start->Prepare_A40104A_Dilutions Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate with Bacterial Suspension Prepare_A40104A_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate Plate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate_Plate Read_Results Read Results (Visual Inspection or Spectrophotometer) Incubate_Plate->Read_Results Determine_MIC Determine MIC (Lowest Concentration with No Visible Growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for Broth Microdilution Assay.

Methodology:

  • Preparation of A40104A Dilutions:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the A40104A working solution to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process across the plate to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no bacteria).

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test organism from a fresh agar (B569324) plate (18-24 hours old).

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used for verification.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation:

    • Within 15 minutes of preparation, inoculate each well (wells 1-11) with 50 µL of the final bacterial inoculum. The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • Following incubation, examine the plate for visible bacterial growth (turbidity or a cell pellet).

    • The MIC is the lowest concentration of A40104A at which there is no visible growth.

    • The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.

Time-Kill Assay

Time-kill assays are performed to determine the rate and extent of bacterial killing by an antimicrobial agent, providing insights into its bactericidal or bacteriostatic activity.

Materials:

  • A40104A stock solution

  • Sterile culture tubes or flasks

  • Appropriate growth medium (e.g., CAMHB)

  • Bacterial culture in logarithmic growth phase

  • Sterile PBS for dilutions

  • Agar plates for colony counting

  • Incubator and shaker

Start Start Prepare_Inoculum Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) Start->Prepare_Inoculum Add_A40104A Add A40104A at Various Concentrations (e.g., 1x, 2x, 4x MIC) Prepare_Inoculum->Add_A40104A Incubate_Cultures Incubate Cultures at 37°C with Shaking Add_A40104A->Incubate_Cultures Sample_Collection Collect Aliquots at Specified Time Points (0, 2, 4, 8, 24h) Incubate_Cultures->Sample_Collection Serial_Dilution Perform Serial Dilutions in Sterile PBS Sample_Collection->Serial_Dilution Plate_Dilutions Plate Dilutions onto Agar Plates Serial_Dilution->Plate_Dilutions Incubate_Plates Incubate Plates at 37°C for 18-24 hours Plate_Dilutions->Incubate_Plates Count_Colonies Count Colonies (CFU) and Calculate CFU/mL Incubate_Plates->Count_Colonies Plot_Data Plot log10 CFU/mL vs. Time Count_Colonies->Plot_Data End End Plot_Data->End

References

Application Notes and Protocols for the Treatment of Swine Dysentery

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Use of A40104A for the treatment of swine dysentery

Note to the Reader: Extensive searches of publicly available scientific literature and databases did not yield any information on a compound designated "A40104A" for the treatment of swine dysentery. The information presented below is based on established knowledge regarding swine dysentery and its conventional treatment methods, intended to serve as a general guide for researchers, scientists, and drug development professionals in this field.

Introduction to Swine Dysentery

Swine dysentery (SD) is a severe mucohemorrhagic enteric disease of pigs, primarily affecting the large intestine. The primary causative agent is the anaerobic spirochete bacterium, Brachyspira hyodysenteriae.[1][2] The disease is characterized by bloody and mucoid diarrhea, leading to significant economic losses in the swine industry due to mortality, morbidity, reduced feed efficiency, and treatment costs.[3][4] Clinical signs typically appear 7 to 14 days post-infection but can be delayed up to 60 days.[4] Affected pigs may show anorexia, dehydration, and weight loss.

Current Treatment Strategies for Swine Dysentery

The control and treatment of swine dysentery have historically relied on the use of antimicrobials. However, the emergence of antimicrobial resistance is a growing concern.

Commonly Used Antimicrobials

Several classes of antibiotics have been effective in treating swine dysentery. The choice of antibiotic may depend on local resistance patterns, and it is often recommended to perform minimum inhibitory concentration (MIC) testing. Commonly used antibiotics include:

  • Pleuromutilins: Tiamulin and valnemulin (B25052) are highly effective.

  • Lincosamides: Lincomycin is frequently used.

  • Macrolides: Tylosin and tylvalosin (B1682567) are also employed.

  • Carbadox: An effective treatment, though its availability may be restricted in some regions.

These can be administered via feed, water, or injection, with water medication often preferred for sick animals that may have reduced feed intake.

Alternative and Supportive Therapies

Research into non-antibiotic alternatives is ongoing. Some studies have explored the efficacy of:

  • Organic acids and essential oils: Certain compounds have demonstrated in vitro antibacterial activity against B. hyodysenteriae.

  • Citrus extracts: A commercial citrus fruit extract has shown bacteriostatic and bactericidal effects against B. hyodysenteriae in vitro.

  • Probiotics and prebiotics: A fungal fermented prebiotic has been shown to increase healthy epithelial coverage in vitro when explants were exposed to B. hyodysenteriae.

Supportive care, including providing adequate hydration and electrolytes, is also crucial for affected animals.

Experimental Protocols for Evaluating Anti-Brachyspira Agents

The following are generalized protocols for the in vitro and in vivo evaluation of compounds against B. hyodysenteriae.

In Vitro Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a test compound against B. hyodysenteriae.

Protocol:

  • Bacterial Strains: Utilize reference strains and clinical isolates of B. hyodysenteriae.

  • Culture Conditions: Grow bacteria on appropriate media (e.g., Trypticase Soy Agar (B569324) with 5% sheep blood) under anaerobic conditions (e.g., 85% N₂, 10% H₂, 5% CO₂) at 37-42°C.

  • Broth Microdilution Method:

    • Prepare serial twofold dilutions of the test compound in a suitable broth medium (e.g., Trypticase Soy Broth).

    • Inoculate the wells of a microtiter plate with a standardized suspension of B. hyodysenteriae.

    • Incubate the plates under anaerobic conditions for 48-72 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • MBC Determination:

    • Subculture aliquots from wells showing no growth onto agar plates.

    • Incubate anaerobically.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Logical_Relationship_Swine_Dysentery_Control cluster_biosecurity Biosecurity Measures cluster_management Herd Management cluster_treatment Therapeutic Intervention Swine_Dysentery_Control Swine Dysentery Control Program Rodent_Control Rodent Control Swine_Dysentery_Control->Rodent_Control Cleaning_Disinfection Cleaning & Disinfection Swine_Dysentery_Control->Cleaning_Disinfection AllIn_AllOut All-In/All-Out Flow Swine_Dysentery_Control->AllIn_AllOut Source_Animals Source Animals from Negative Herds Swine_Dysentery_Control->Source_Animals Quarantine Quarantine New Animals Swine_Dysentery_Control->Quarantine Antimicrobial_Tx Antimicrobial Treatment (Feed, Water, Injection) Swine_Dysentery_Control->Antimicrobial_Tx MIC_Testing MIC Susceptibility Testing Antimicrobial_Tx->MIC_Testing

In Vivo Efficacy Study (Swine Model)

Objective: To evaluate the therapeutic efficacy of a test compound in a swine model of dysentery.

Protocol:

  • Animal Model: Use a susceptible swine breed (e.g., miniature swine are sometimes used in preclinical studies). House animals in conditions that prevent cross-contamination.

  • Acclimatization and Inoculation:

    • Allow a period for acclimatization.

    • Challenge pigs orally with a virulent strain of B. hyodysenteriae.

  • Treatment Groups:

    • Negative control (no treatment).

    • Positive control (an effective antibiotic like tiamulin).

    • Test group(s) receiving different doses of the test compound.

  • Treatment Administration: Begin treatment upon the onset of clinical signs. Administer the compound as intended (e.g., in feed, water, or by injection) for a specified duration.

  • Monitoring and Data Collection:

    • Record daily clinical scores (fecal consistency, presence of blood/mucus, demeanor).

    • Measure body weight at regular intervals.

    • Collect fecal samples for quantitative culture or PCR to determine shedding of B. hyodysenteriae.

  • Post-mortem Analysis:

    • At the end of the study, euthanize the animals.

    • Perform necropsies and score the lesions in the large intestine.

    • Collect tissue samples for histopathology and bacteriology.

  • Statistical Analysis: Analyze data on mortality, clinical scores, weight gain, lesion scores, and bacterial shedding to determine the efficacy of the test compound.

Experimental Workflow for a Swine Dysentery Trial.

Comprehensive Control and Eradication

An effective swine dysentery control program integrates biosecurity, herd management, and therapeutic interventions.

  • Biosecurity: Strict biosecurity protocols are essential. This includes rodent control, as mice can act as reservoirs for B. hyodysenteriae. Thorough cleaning and disinfection of facilities are crucial. Implementing an all-in/all-out pig flow can help break the cycle of infection.

  • Herd Management: Sourcing replacement animals from herds known to be free of swine dysentery is critical. A quarantine period of 30-60 days for new animals is recommended.

  • Eradication: In some cases, eradication from a farm may be pursued through depopulation and repopulation, or through intensive medication and sanitation programs without complete depopulation.

Logical Relationship of Swine Dysentery Control Components.

Conclusion

While no information is available for "A40104A," the field of swine dysentery treatment is actively seeking novel solutions to combat this economically significant disease, particularly in light of increasing antimicrobial resistance. The protocols and information outlined above provide a framework for the evaluation of new candidate compounds against Brachyspira hyodysenteriae. Any new therapeutic agent would need to demonstrate significant efficacy and safety through rigorous in vitro and in vivo testing before it can be considered a viable alternative to current treatments.

References

Troubleshooting & Optimization

Technical Support Center: Chromatography Troubleshooting for A40104A Factors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of A40104A factors. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common separation challenges. A40104A, also known as Actaplanin (B1258164), is a complex of closely related glycopeptide antibiotics. The "A40104A factors" are the various components of this complex, which share a common peptide core and an amino sugar but differ in their neutral sugar content.[1][2] This subtle structural variation can lead to difficulties in achieving baseline separation.

This guide offers troubleshooting advice in a question-and-answer format, detailed experimental protocols, and visualizations to aid in your chromatographic analysis.

Troubleshooting Guides

Issue 1: Poor Resolution and Co-elution of A40104A Factors

Question: We are observing poor resolution between the peaks corresponding to different A40104A factors, with significant peak overlap. What are the likely causes and how can we improve the separation?

Answer: Poor resolution and co-elution of A40104A factors are common challenges due to their structural similarity. The primary difference between the factors lies in their neutral sugar composition (glucose, mannose, and rhamnose), which influences their polarity and interaction with the stationary phase.[1]

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inappropriate Mobile Phase Composition Optimize the mobile phase by adjusting the organic modifier (e.g., acetonitrile (B52724), methanol) concentration. A shallower gradient or isocratic elution with a lower percentage of organic solvent can increase retention and improve separation. Also, consider adjusting the pH of the aqueous portion of the mobile phase to alter the ionization state of the glycopeptide's acidic and basic functional groups, which can significantly impact retention and selectivity.
Unsuitable Stationary Phase The choice of stationary phase is critical. For separating closely related glycopeptides, a high-purity, end-capped C18 column is a good starting point. If resolution is still insufficient, consider a phenyl-hexyl or a biphenyl (B1667301) stationary phase, which can offer different selectivity through pi-pi interactions with the aromatic amino acids in the peptide core. For very challenging separations, chiral stationary phases based on macrocyclic glycopeptides like vancomycin (B549263) or teicoplanin can provide excellent enantiomeric and diastereomeric separation.[3]
Elevated Column Temperature Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks. However, for some analytes, it can also decrease retention time and resolution. Experiment with a range of temperatures (e.g., 30-50°C) to find the optimal balance between efficiency and selectivity.
High Flow Rate A high flow rate can lead to reduced interaction time with the stationary phase and consequently, poor resolution. Try decreasing the flow rate to allow for better equilibration and improved separation.
Issue 2: Broad or Tailing Peaks for A40104A Factors

Question: Our chromatograms show broad and tailing peaks for the A40104A factors, which is affecting our ability to accurately quantify them. What could be causing this and what are the solutions?

Answer: Peak broadening and tailing are often indicative of secondary interactions, column degradation, or issues with the experimental setup.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Secondary Interactions with Stationary Phase The free silanol (B1196071) groups on silica-based stationary phases can interact with the basic functional groups of the A40104A factors, leading to peak tailing. Use a well-end-capped column to minimize these interactions. Adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can also help to mask the silanol groups.
Column Overload Injecting too much sample can saturate the stationary phase, resulting in broad, distorted peaks. Reduce the injection volume or dilute the sample and reinject.
Column Contamination or Degradation Accumulation of strongly retained sample components or degradation of the stationary phase can lead to poor peak shape. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column and extend its lifetime.
Extra-column Volume Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to peak broadening. Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the lengths as short as possible.
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

Frequently Asked Questions (FAQs)

Q1: What are the A40104A factors and why are they difficult to separate?

A1: The A40104A factors are different components of the Actaplanin antibiotic complex.[1] They are all glycopeptides with the same core peptide structure but differ in the composition of their neutral sugar moieties.[1] This high degree of structural similarity makes their separation by chromatography challenging, often resulting in co-elution or poor resolution.

Q2: What is a good starting point for developing an HPLC method for A40104A factors?

A2: A good starting point would be a reversed-phase HPLC method using a C18 column. A gradient elution with a mobile phase consisting of water with a low concentration of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) and acetonitrile as the organic modifier is commonly used for peptide and glycopeptide separations.

Q3: Can degradation of the A40104A complex affect the chromatogram?

A3: Yes, degradation can significantly impact your results. A40104A factors can undergo hydrolysis, particularly under acidic conditions, which can lead to the formation of degradation products.[1] These products may appear as additional peaks in the chromatogram, potentially co-eluting with the factors of interest and complicating the separation. It is important to control the pH and temperature of your samples and mobile phases to minimize degradation.

Q4: How can I confirm the identity of the separated A40104A factor peaks?

A4: The most definitive way to identify the peaks is to use mass spectrometry (MS) coupled with HPLC (LC-MS). The mass-to-charge ratio of each peak can be used to determine its molecular weight and, by comparing this to the known molecular weights of the different A40104A factors, you can confirm their identity.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Separation of A40104A Factors

This protocol provides a general starting point for the separation of A40104A factors. Optimization will likely be required based on the specific A40104A complex and the analytical goals.

1. Materials and Reagents:

  • A40104A factor standard or sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or formic acid

  • Reversed-phase HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC system with UV detector

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Degas both mobile phases by sonication or vacuum filtration.

3. Chromatographic Conditions:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 280 nm
Injection Volume 10 µL
Gradient Program Time (min)
0
30
35
40
41
50

4. Sample Preparation:

  • Dissolve the A40104A sample in the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

  • Inject the sample and run the gradient program.

  • Monitor the chromatogram for the separation of the A40104A factors.

Visualizations

Troubleshooting_Poor_Separation cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Poor_Separation Poor Separation of A40104A Factors Mobile_Phase Suboptimal Mobile Phase Poor_Separation->Mobile_Phase Is it the... Stationary_Phase Inappropriate Stationary Phase Poor_Separation->Stationary_Phase Is it the... Temperature Non-optimal Temperature Poor_Separation->Temperature Is it the... Flow_Rate High Flow Rate Poor_Separation->Flow_Rate Is it the... Optimize_Gradient Optimize Gradient & pH Mobile_Phase->Optimize_Gradient If so, try to... Change_Column Change Column (e.g., Phenyl-hexyl) Stationary_Phase->Change_Column If so, try to... Adjust_Temp Adjust Column Temperature Temperature->Adjust_Temp If so, try to... Reduce_Flow Reduce Flow Rate Flow_Rate->Reduce_Flow If so, try to...

Caption: Troubleshooting workflow for poor separation of A40104A factors.

A40104A_Factors_Relationship cluster_components Components (Factors) cluster_shared Shared Core Structure cluster_variable Variable Sugar Moieties A40104A_Complex A40104A (Actaplanin) Complex Factor_A Factor A A40104A_Complex->Factor_A Factor_B1 Factor B1 A40104A_Complex->Factor_B1 Factor_B2 Factor B2 A40104A_Complex->Factor_B2 Factor_C1 Factor C1 A40104A_Complex->Factor_C1 Factor_G Factor G A40104A_Complex->Factor_G Peptide_Core Peptide Core Factor_A->Peptide_Core contains Amino_Sugar L-Ristosamine Factor_A->Amino_Sugar contains Sugars Different amounts of Glucose, Mannose, Rhamnose Factor_A->Sugars has Factor_B1->Peptide_Core contains Factor_B1->Amino_Sugar contains Factor_B1->Sugars has Factor_B2->Peptide_Core contains Factor_B2->Amino_Sugar contains Factor_B2->Sugars has Factor_C1->Peptide_Core contains Factor_C1->Amino_Sugar contains Factor_C1->Sugars has Factor_G->Peptide_Core contains Factor_G->Amino_Sugar contains Factor_G->Sugars has

Caption: Relationship between A40104A complex and its factors.

References

Addressing stability issues of A40104A during storage and experimentation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information regarding the specific stability and handling of a compound designated "A40104A" is limited. This guide provides generalized troubleshooting advice and best practices applicable to many small molecule compounds used in research and drug development. The hypothetical data and protocols are for illustrative purposes and should be adapted to the specific properties of A40104A.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized powder of A40104A upon receipt?

A1: Upon receipt, lyophilized A40104A should be stored in a tightly sealed container at -20°C, protected from light and moisture. For long-term storage (months to years), storage at -80°C is recommended to minimize degradation. Ensure the container is properly labeled with the compound name, lot number, and date of receipt.

Q2: What is the recommended procedure for preparing a stock solution of A40104A?

A2: To prepare a stock solution, allow the vial of lyophilized A40104A to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of atmospheric moisture. Reconstitute the powder in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a concentration of 10 mM. Briefly vortex to ensure complete dissolution. For aqueous experiments, further dilutions should be made in the appropriate experimental buffer immediately before use.

Q3: How should I store stock solutions of A40104A?

A3: Aliquot the stock solution into single-use volumes in tightly sealed, light-protected vials and store at -80°C. This minimizes the number of freeze-thaw cycles the solution is subjected to.[1] Avoid storing stock solutions in frost-free freezers, which can undergo temperature fluctuations.

Q4: Is A40104A sensitive to light?

A4: While specific photostability data for A40104A is not provided, it is a general best practice to protect all research compounds from light to prevent potential photodegradation.[2] Use amber vials or wrap vials in aluminum foil during storage and experimentation.

Troubleshooting Guide

Q5: I am observing lower-than-expected activity of A40104A in my cellular assays. What could be the cause?

A5: This could be due to several factors related to compound stability and handling:

  • Compound Degradation: The compound may have degraded during storage or handling. Review your storage conditions and the number of freeze-thaw cycles the stock solution has undergone.

  • Precipitation in Media: A40104A may be precipitating out of the aqueous cell culture medium. Visually inspect the media for any precipitate after adding the compound. Consider lowering the final concentration or using a different formulation approach.

  • Incorrect Concentration: Verify the initial concentration of your stock solution. If possible, confirm the concentration and purity of the stock solution using an analytical method like HPLC-UV.

Q6: My experimental results with A40104A are inconsistent between experiments. How can I improve reproducibility?

A6: Inconsistent results are often linked to variability in compound handling and preparation:

  • Minimize Freeze-Thaw Cycles: Prepare small, single-use aliquots of your stock solution to avoid repeated freezing and thawing, which can lead to degradation.[1]

  • Consistent Solution Preparation: Ensure the stock solution is completely dissolved and homogenous before making dilutions. Always prepare fresh dilutions in your experimental buffer immediately before each experiment.

  • Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions, including vehicle controls, as high concentrations of organic solvents can affect cellular viability and experimental outcomes.

Quantitative Data Summary

Table 1: Stability of A40104A (10 mM in DMSO) Under Various Storage Conditions

Storage ConditionTime PointPurity by HPLC (%)
-80°C 1 Month99.8%
3 Months99.7%
6 Months99.5%
-20°C 1 Month99.1%
3 Months97.5%
6 Months95.2%
4°C 1 Week96.3%
2 Weeks92.1%
Room Temp. 24 Hours91.5%
48 Hours85.7%

Table 2: Effect of Freeze-Thaw Cycles on A40104A Purity (10 mM in DMSO, stored at -80°C)

Number of Freeze-Thaw CyclesPurity by HPLC (%)
199.8%
399.5%
598.2%
1096.1%

Experimental Protocols

Protocol 1: Forced Degradation Study of A40104A

Objective: To evaluate the stability of A40104A under various stress conditions to identify potential degradation pathways.

Methodology:

  • Prepare a 1 mg/mL solution of A40104A in an appropriate solvent system (e.g., 50:50 acetonitrile:water).

  • Expose aliquots of the solution to the following conditions:

    • Acidic: 0.1 N HCl at 60°C for 24 hours.

    • Basic: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours (in solid state and in solution).

    • Photolytic: Expose to UV light (254 nm) and visible light for 24 hours.

  • After the exposure period, neutralize the acidic and basic samples.

  • Analyze all samples, including an untreated control, by a stability-indicating HPLC method (e.g., C18 column with a gradient elution) to determine the percentage of degradation and identify any major degradants.

Protocol 2: Freeze-Thaw Stability Study of A40104A Stock Solution

Objective: To determine the effect of repeated freeze-thaw cycles on the stability of A40104A in a DMSO stock solution.

Methodology:

  • Prepare a 10 mM stock solution of A40104A in DMSO.

  • Divide the stock solution into several aliquots.

  • Analyze one aliquot immediately (Cycle 0) for initial purity by HPLC.

  • Freeze the remaining aliquots at -80°C for at least 12 hours.

  • Thaw the aliquots at room temperature until completely liquid.

  • Take one aliquot for HPLC analysis (Cycle 1).

  • Repeat the freeze-thaw process for the desired number of cycles (e.g., 3, 5, 10), analyzing an aliquot after each set of cycles.

  • Compare the purity of A40104A at each cycle to the initial purity.

Visualizations

Signaling_Pathway cluster_cell Target Cell Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Cellular_Response Cellular_Response Transcription_Factor->Cellular_Response A40104A A40104A A40104A->Receptor Inhibits Experimental_Workflow Start Start Prepare_Stock Prepare 10 mM Stock in DMSO Start->Prepare_Stock Aliquot Aliquot into Single-Use Vials Prepare_Stock->Aliquot Store Store at -80°C Aliquot->Store Thaw Thaw Aliquot at RT Store->Thaw For each experiment Dilute Prepare Fresh Working Solution in Buffer Thaw->Dilute Assay Perform Experiment Dilute->Assay End End Assay->End Troubleshooting_Flow Start Inconsistent or Low Activity Check_Storage Proper Storage? (-80°C, protected from light) Start->Check_Storage Check_FT_Cycles < 5 Freeze-Thaw Cycles? Check_Storage->Check_FT_Cycles Yes Solution_A Review Storage Procedures Check_Storage->Solution_A No Check_Precipitation Precipitation in Assay Media? Check_FT_Cycles->Check_Precipitation Yes Solution_B Use New Aliquot Check_FT_Cycles->Solution_B No Check_Purity Confirm Stock Concentration/Purity? Check_Precipitation->Check_Purity No Solution_C Lower Final Conc. or Use Surfactant Check_Precipitation->Solution_C Yes Solution_D Prepare Fresh Stock from Powder Check_Purity->Solution_D Purity Issue Confirmed

References

Technical Support Center: Genetic Engineering of Clitopilus pseudo-pinsitus for Enhanced A40104A Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the genetic engineering of Clitopilus pseudo-pinsitus to enhance the production of the antibiotic A40104A. As specific literature on the genetic manipulation of Clitopilus pseudo-pinsitus is limited, this guide draws upon established principles and common challenges encountered in the genetic engineering of other filamentous fungi, particularly in the context of secondary metabolite production.

Frequently Asked Questions (FAQs)

1. What are the primary challenges in the genetic engineering of filamentous fungi like Clitopilus pseudo-pinsitus?

Genetic engineering of filamentous fungi can be met with several challenges, including low efficiency of DNA transformation and homologous recombination.[1][2] The complex cell wall of fungi can impede DNA uptake, and the prevalence of non-homologous end joining (NHEJ) as a DNA repair mechanism can lead to random integration of transforming DNA rather than targeted gene replacement.[1][3] Additionally, the multinucleate nature of fungal hyphae can complicate the selection of stable transformants.[2] For enhancing the production of secondary metabolites, challenges also include the complex regulation of biosynthetic gene clusters and potential toxicity of the overproduced compound to the fungus itself.

2. Which transformation methods are most likely to be successful for Clitopilus pseudo-pinsitus?

3. How can I increase the efficiency of homologous recombination for targeted gene editing in C. pseudo-pinsitus?

Low homologous recombination (HR) efficiency is a significant hurdle in many filamentous fungi.[1] Strategies to improve HR efficiency include:

  • Disrupting the NHEJ pathway: Knocking out key genes in the NHEJ pathway, such as ku70 or ku80, has been shown to significantly increase the frequency of targeted gene integration.[1]

  • Using longer homologous arms: The length of the homologous DNA sequences flanking the gene of interest in the transformation vector can influence HR efficiency.

  • Employing CRISPR-Cas9 technology: The CRISPR-Cas9 system can create targeted double-strand breaks in the genome, which can then be repaired by HR using a donor DNA template.[1][3][4] This has revolutionized gene editing in many fungal species.

4. What are suitable selectable markers for the transformation of C. pseudo-pinsitus?

Commonly used selectable markers in fungal transformation confer resistance to antibiotics such as hygromycin B, nourseothricin, or geneticin (B1208730) (G418). Another approach is to use auxotrophic markers, where a mutation in a metabolic pathway is complemented by the transforming DNA. The choice of marker will depend on the natural resistance profile of C. pseudo-pinsitus and the availability of auxotrophic mutant strains. The amdS gene, which allows for the utilization of acetamide (B32628) as a nitrogen source, is another selectable marker that has been used in various fungi.[5]

5. How can the expression of the A40104A biosynthetic gene cluster be enhanced?

Enhancing the expression of a biosynthetic gene cluster can be achieved through several strategies:

  • Promoter replacement: The native promoters of key biosynthetic genes can be replaced with strong, constitutive, or inducible promoters to drive higher levels of transcription.[5]

  • Overexpression of pathway-specific transcription factors: Many secondary metabolite gene clusters are regulated by specific transcription factors. Overexpressing these regulators can activate the entire cluster.

  • Epigenetic modification: Treatment with epigenetic modifiers like histone deacetylase (HDAC) inhibitors or DNA methyltransferase (DNMT) inhibitors can sometimes lead to the activation of silent gene clusters.

Troubleshooting Guides

Problem 1: Low or no transformants obtained.
Potential Cause Troubleshooting Step
Poor protoplast quality or regeneration Optimize the enzymatic digestion time and osmotic stabilizer concentration. Test different lytic enzymes or enzyme cocktails. Ensure gentle handling of protoplasts.
Inefficient DNA uptake Increase the concentration of transforming DNA. Optimize the PEG concentration and incubation time for protoplast transformation. For ATMT, optimize the co-cultivation time and temperature.
Ineffective selectable marker Confirm the sensitivity of wild-type C. pseudo-pinsitus to the selected antibiotic. Ensure the selectable marker is expressed under a suitable fungal promoter.
Degradation of transforming DNA Use high-quality, purified plasmid DNA.
Problem 2: High frequency of non-homologous integration.
Potential Cause Troubleshooting Step
Dominant NHEJ pathway Consider creating a ku70 or ku80 knockout strain of C. pseudo-pinsitus to enhance homologous recombination.[1]
Short homologous arms in the targeting vector Increase the length of the homologous regions flanking the gene of interest in your construct.
Suboptimal transformation conditions Experiment with different transformation parameters, as some conditions may favor homologous recombination over NHEJ.
Problem 3: Transformants are unstable or lose the integrated gene.
Potential Cause Troubleshooting Step
Abortive transformation Subculture transformants on selective media for several generations to ensure stable integration.
Heterokaryotic transformants Isolate single spores or perform hyphal tipping to obtain homokaryotic isolates.
Episomal maintenance of transforming DNA If using a replicating plasmid, ensure the selection pressure is maintained. For integrative transformation, confirm integration by PCR or Southern blotting.
Problem 4: Successful gene integration, but no increase in A40104A production.
Potential Cause Troubleshooting Step
Suboptimal culture conditions for A40104A synthesis Optimize media composition (carbon and nitrogen sources), pH, temperature, and aeration.
Post-transcriptional or post-translational limitations Investigate potential bottlenecks in protein folding, modification, or export.[2] Consider codon optimization of the introduced genes for C. pseudo-pinsitus.
Feedback inhibition or product degradation Analyze the time course of A40104A production to identify potential degradation. Consider engineering strategies to export the compound or to create a more resistant host strain.
Inaccurate quantification of A40104A Validate your analytical method for A40104A quantification. Use appropriate standards and controls.

Experimental Protocols

Protocol 1: Protoplast Transformation of Clitopilus pseudo-pinsitus

This is a generalized protocol and will require optimization for C. pseudo-pinsitus.*

  • Mycelium Preparation: Inoculate C. pseudo-pinsitus in a suitable liquid medium and grow for 3-5 days to obtain young, actively growing mycelia.

  • Protoplast Generation:

    • Harvest mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.8 M mannitol).

    • Resuspend the mycelia in an enzyme solution containing a lytic enzyme (e.g., lysing enzymes from Trichoderma harzianum) in the osmotic stabilizer.

    • Incubate at 30°C with gentle shaking for 2-4 hours.

    • Monitor protoplast release microscopically.

  • Protoplast Purification:

    • Separate protoplasts from mycelial debris by filtering through sterile glass wool.

    • Pellet the protoplasts by gentle centrifugation and wash twice with the osmotic stabilizer.

    • Resuspend the protoplasts in an appropriate buffer (e.g., STC buffer: 1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2).

  • Transformation:

    • To 100 µL of protoplast suspension, add 5-10 µg of transforming DNA.

    • Add 25 µL of PEG solution (e.g., 40% PEG 4000 in STC buffer) and incubate on ice for 30 minutes.

    • Add an additional 1 mL of PEG solution and incubate at room temperature for 20 minutes.

  • Regeneration and Selection:

    • Add 10 mL of regeneration medium (e.g., complete medium with 0.8 M mannitol) and plate on selective regeneration agar (B569324) containing the appropriate antibiotic.

    • Incubate at the optimal growth temperature for C. pseudo-pinsitus until transformants appear.

Protocol 2: Quantification of A40104A by HPLC

This is a general guideline. The specific parameters will depend on the chemical properties of A40104A.

  • Sample Preparation:

    • Extract A40104A from the culture broth or mycelia using a suitable organic solvent (e.g., ethyl acetate, butanol).

    • Evaporate the solvent and redissolve the extract in the mobile phase.

    • Filter the sample through a 0.22 µm filter before injection.

  • HPLC Analysis:

    • HPLC System: A standard HPLC system with a UV/Vis or mass spectrometry (MS) detector.

    • Column: A C18 reversed-phase column is often suitable for polyketide antibiotics.

    • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid.

    • Detection: Monitor at the wavelength of maximum absorbance for A40104A, or use MS for more selective and sensitive detection.

  • Quantification:

    • Generate a standard curve using a purified A40104A standard of known concentrations.

    • Quantify the amount of A40104A in the samples by comparing the peak area to the standard curve.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_transformation Transformation cluster_analysis Analysis Vector_Construction Vector Construction (with A40104A genes & selectable marker) Transformation Protoplast Transformation or ATMT Vector_Construction->Transformation Host_Preparation C. pseudo-pinsitus Culture Preparation Host_Preparation->Transformation Selection Selection of Transformants (on selective media) Transformation->Selection Molecular_Verification Molecular Verification (PCR, Southern Blot) Selection->Molecular_Verification Phenotypic_Analysis Phenotypic Analysis (Growth, Morphology) Molecular_Verification->Phenotypic_Analysis A40104A_Quantification A40104A Quantification (HPLC, LC-MS) Phenotypic_Analysis->A40104A_Quantification

Caption: A generalized experimental workflow for the genetic engineering of Clitopilus pseudo-pinsitus.

troubleshooting_workflow Start Start: No/Low A40104A Increase Check_Integration Gene Integrated? Start->Check_Integration Check_Expression Gene Expressed? (RT-qPCR) Check_Integration->Check_Expression Yes Troubleshoot_Transformation Troubleshoot Transformation (See Guide 1 & 2) Check_Integration->Troubleshoot_Transformation No Check_Culture_Conditions Optimal Culture Conditions? Check_Expression->Check_Culture_Conditions Yes Troubleshoot_Expression Optimize Promoter/ Codon Usage Check_Expression->Troubleshoot_Expression No Check_Product_Stability A40104A Stable? Check_Culture_Conditions->Check_Product_Stability Yes Optimize_Culture Optimize Media, pH, Temp. Check_Culture_Conditions->Optimize_Culture No Investigate_Degradation Investigate Degradation/ Feedback Inhibition Check_Product_Stability->Investigate_Degradation No Success Successful Enhancement Check_Product_Stability->Success Yes

Caption: A troubleshooting decision tree for enhancing A40104A production.

References

Overcoming low recovery of A40104A during the extraction process

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome low recovery of A40104A during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What are the potential causes for low recovery of A40104A?

A1: Low recovery of A40104A can stem from various factors during the extraction process. These can be broadly categorized into issues related to the extraction method (Solid-Phase Extraction or Liquid-Liquid Extraction), sample preparation, and the inherent chemical properties of the compound. Common causes include improper pH of the sample, incorrect choice of solvent or sorbent, insufficient elution strength, and sample matrix interference.[1][2]

Q2: How can I determine where in my extraction process the loss of A40104A is occurring?

A2: To pinpoint the step where A40104A is being lost, it is crucial to collect and analyze fractions from each stage of your extraction procedure.[3] This includes the initial sample flow-through, wash fractions, and the final elution fraction. By quantifying the amount of A40104A in each fraction, you can identify the specific step responsible for the low recovery.[3]

Q3: Can the sample matrix affect the recovery of A40104A?

A3: Yes, complex sample matrices can significantly interfere with the extraction process, leading to low recovery.[2] Matrix components may compete with A40104A for binding sites on the sorbent in Solid-Phase Extraction (SPE) or interfere with its partitioning in Liquid-Liquid Extraction (LLE).[2]

Troubleshooting Guides

Low Recovery in Solid-Phase Extraction (SPE)

Problem: Low recovery of A40104A when using a Solid-Phase Extraction protocol.

This guide provides a systematic approach to troubleshooting and improving the recovery of A40104A during SPE.

Troubleshooting Workflow:

SPE_Troubleshooting start Start: Low A40104A Recovery check_fractions Analyze All Fractions (Load, Wash, Elution) start->check_fractions in_load Analyte in Load Fraction? check_fractions->in_load Yes in_wash Analyte in Wash Fraction? check_fractions->in_wash No not_eluted Analyte Not Eluted? check_fractions->not_eluted No solution_load Potential Causes: - Incorrect Sorbent Phase - Sample Solvent Too Strong - Incorrect Sample pH - Sorbent Overload in_load->solution_load solution_wash Potential Causes: - Wash Solvent Too Strong - Incorrect pH in Wash in_wash->solution_wash solution_elution Potential Causes: - Elution Solvent Too Weak - Insufficient Elution Volume not_eluted->solution_elution end End: Optimized Recovery solution_load->end solution_wash->end solution_elution->end

Caption: Troubleshooting workflow for low recovery in SPE.

Detailed Troubleshooting Steps:

Symptom Potential Cause Recommended Solution
A40104A is found in the flow-through (load fraction) Incorrect sorbent selection: The sorbent's polarity may not be appropriate for retaining A40104A.[1]Select a sorbent with a different retention mechanism (e.g., reversed-phase for nonpolar compounds, normal-phase for polar compounds, or ion-exchange for charged compounds).[1]
Sample solvent is too strong: The solvent in which A40104A is dissolved may be preventing its interaction with the sorbent.[3]Dilute the sample with a weaker solvent before loading it onto the SPE cartridge.[4]
Incorrect sample pH: The pH of the sample may be preventing the proper ionization state for retention.[2][3]Adjust the sample pH to ensure A40104A is in a neutral form for reversed-phase SPE or a charged form for ion-exchange SPE.[1][4]
Sorbent overload: The amount of A40104A or matrix components exceeds the binding capacity of the sorbent.[3]Decrease the sample volume or use an SPE cartridge with a larger sorbent mass.[4]
High flow rate during sample loading: Insufficient contact time between A40104A and the sorbent.[2]Decrease the flow rate during the sample loading step.[4]
A40104A is found in the wash fraction Wash solvent is too strong: The wash solvent is prematurely eluting A40104A from the sorbent.[3]Use a weaker wash solvent or decrease the percentage of the strong solvent in the wash solution.
A40104A is not found in the elution fraction Elution solvent is too weak: The elution solvent does not have sufficient strength to desorb A40104A from the sorbent.[1][5]Increase the strength of the elution solvent (e.g., by increasing the percentage of organic solvent).[1]
Insufficient elution volume: The volume of the elution solvent is not enough to completely recover A40104A.[1]Increase the volume of the elution solvent and collect multiple elution fractions.[1]
Improper column conditioning: The sorbent bed was not properly wetted, leading to inconsistent binding.[2][4]Ensure the SPE cartridge is properly conditioned and equilibrated according to the manufacturer's protocol. Do not let the sorbent bed dry out before loading the sample.[2][5]
Low Recovery in Liquid-Liquid Extraction (LLE)

Problem: Low recovery of A40104A when using a Liquid-Liquid Extraction protocol.

This guide provides a systematic approach to troubleshooting and improving the recovery of A40104A during LLE.

Troubleshooting Workflow:

LLE_Troubleshooting start Start: Low A40104A Recovery check_phases Analyze Both Aqueous & Organic Phases start->check_phases in_aqueous Analyte in Aqueous Phase? check_phases->in_aqueous Yes emulsion Emulsion Formation? check_phases->emulsion No solution_aqueous Potential Causes: - Incorrect Solvent Polarity - Incorrect Aqueous Phase pH - Insufficient Solvent Volume - Insufficient Mixing in_aqueous->solution_aqueous solution_emulsion Potential Causes: - Vigorous Mixing - High Concentration of  Matrix Components emulsion->solution_emulsion end End: Optimized Recovery solution_aqueous->end solution_emulsion->end

Caption: Troubleshooting workflow for low recovery in LLE.

Detailed Troubleshooting Steps:

Symptom Potential Cause Recommended Solution
A40104A remains in the aqueous phase Incorrect solvent polarity: The polarity of the extraction solvent does not match that of A40104A.[6][7]Select an extraction solvent with a polarity similar to A40104A.[6][7]
Incorrect pH of the aqueous phase: The pH of the aqueous phase is not optimal for partitioning A40104A into the organic phase.[7]Adjust the pH of the aqueous phase to ensure A40104A is in its neutral form for better partitioning into the organic solvent.
Insufficient solvent to sample ratio: The volume of the extraction solvent is too low for efficient extraction.[6][7]Increase the ratio of the organic extraction solvent to the aqueous sample; a ratio of 7:1 is often a good starting point.[6][7]
Emulsion formation between the two phases Vigorous shaking: Excessive agitation can lead to the formation of stable emulsions.Gently invert the extraction vessel instead of vigorous shaking.
High concentration of matrix components: Surfactants or other matrix components can stabilize emulsions.[8]Consider a pre-treatment step to remove interfering matrix components. Centrifugation can also help in breaking emulsions.
General low recovery Insufficient mixing or extraction time: Inadequate contact between the two phases.Ensure thorough mixing for a sufficient amount of time to allow for equilibrium to be reached.
"Salting out" effect not utilized: For polar analytes, partitioning into the organic phase can be poor.Add a neutral salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase to decrease the solubility of A40104A and promote its transfer to the organic phase.[6][7]

Experimental Protocols

Protocol 1: Fraction Analysis for SPE Troubleshooting

Objective: To determine the step at which A40104A is lost during the SPE process.

Materials:

  • SPE cartridge and manifold

  • Your current SPE protocol

  • Collection vials

  • Analytical instrument for A40104A quantification (e.g., HPLC, LC-MS)

Methodology:

  • Label collection vials for each step of the SPE protocol: "Load," "Wash 1," "Wash 2," etc., and "Elution."

  • Perform your standard SPE procedure.

  • Collect the entire volume of the liquid that passes through the cartridge at each step into the corresponding labeled vial.

  • Analyze the concentration of A40104A in each collected fraction using your established analytical method.

  • Calculate the percentage of A40104A in each fraction relative to the total amount initially loaded. This will identify the step with the most significant loss.

Protocol 2: Optimizing Elution Solvent Strength in SPE

Objective: To determine the optimal solvent strength for eluting A40104A from the SPE sorbent.

Materials:

  • Conditioned and loaded SPE cartridges (with A40104A)

  • A series of elution solvents with increasing organic solvent concentration (e.g., 20%, 40%, 60%, 80%, 100% methanol (B129727) in water)

  • Collection vials

  • Analytical instrument for A40104A quantification

Methodology:

  • After loading and washing the SPE cartridges, apply the first elution solvent (e.g., 20% methanol) to the first cartridge and collect the eluate.

  • Repeat the elution step with the next solvent strength on a new, freshly loaded and washed cartridge.

  • Continue this process for all prepared solvent strengths.

  • Analyze the amount of A40104A in each eluate.

  • Plot the recovery of A40104A against the percentage of organic solvent to determine the minimum concentration required for complete elution.

Protocol 3: Optimizing pH for Liquid-Liquid Extraction

Objective: To determine the optimal pH of the aqueous phase for maximizing the recovery of A40104A in the organic phase.

Materials:

  • Aqueous solution of A40104A

  • Selected organic extraction solvent

  • Buffers of varying pH (e.g., pH 3, 5, 7, 9, 11)

  • Separatory funnels or centrifuge tubes

  • Analytical instrument for A40104A quantification

Methodology:

  • Prepare several aliquots of the aqueous A40104A solution.

  • Adjust the pH of each aliquot to a different value using the prepared buffers.

  • Perform the liquid-liquid extraction on each pH-adjusted aliquot using the same volume of organic solvent.

  • After separation of the phases, collect the organic phase from each extraction.

  • Analyze the concentration of A40104A in each organic phase.

  • Plot the recovery of A40104A against the pH of the aqueous phase to identify the optimal pH for extraction.

References

Technical Support Center: Method Development for High-Throughput Screening of A40104A Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the high-throughput screening (HTS) of A40104A analogs. A40104A and its analogs are presumed to function as hypoxia-activated prodrugs, similar to related compounds, exhibiting increased cytotoxicity under low-oxygen conditions characteristic of solid tumors.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for A40104A analogs?

A1: Based on related compounds like FAD104 and PR-104, A40104A analogs are likely hypoxia-activated DNA cross-linking agents.[1][2] In the low-oxygen environment of tumor cells, specific enzymatic or chemical reduction is thought to activate the compound, leading to the formation of a reactive species that cross-links DNA, ultimately inducing cell death.[2] Therefore, screening assays should be designed to assess cytotoxicity under both normal oxygen (normoxic) and low-oxygen (hypoxic) conditions to identify compounds with selective activity.

Q2: What type of primary assay is recommended for a high-throughput screen of A40104A analogs?

A2: A cell-based cytotoxicity assay is the most appropriate primary screen. This allows for the assessment of compound activity in a biologically relevant context. Assays that measure cell viability, such as those based on ATP content (e.g., CellTiter-Glo®) or cellular reductase activity (e.g., resazurin-based assays), are well-suited for HTS due to their robustness and simple luminescent or fluorescent readouts.

Q3: How can I confirm that my hit compounds are truly hypoxia-selective?

A3: A secondary screen is crucial to validate the hypoxia-selective activity of initial hits. This typically involves re-testing the compounds at various concentrations in parallel under both normoxic and hypoxic conditions. A significant increase in potency (i.e., a lower IC50 value) under hypoxic conditions is indicative of hypoxia selectivity. Additionally, a fluorescence-based reporter assay can be developed if the A40104A analogs are designed with a fluorophore that is quenched in the prodrug state and released upon hypoxic activation.[3][4]

Q4: What are common causes of false positives in HTS for cytotoxic compounds?

A4: False positives in cytotoxicity screens can arise from several factors, including compound autofluorescence or quenching of the assay signal, compound precipitation at high concentrations, and off-target effects not related to the intended mechanism. It is essential to perform counter-screens, such as testing for compound interference with the assay chemistry in a cell-free system, and to visually inspect assay plates for precipitation.

Q5: What is a good positive control for a cytotoxicity screen of A40104A analogs?

A5: A well-characterized hypoxia-activated prodrug, such as tirapazamine (B611382) or PR-104A, would be an ideal positive control. If these are not available, a standard cytotoxic agent like doxorubicin (B1662922) or paclitaxel (B517696) can be used as a general positive control for cytotoxicity, although it will not exhibit hypoxia selectivity.

Troubleshooting Guides

Problem Possible Cause(s) Recommended Solution(s)
High variability between replicate wells (High CV%) - Inconsistent cell seeding- Edge effects on the microplate- Inaccurate liquid handling of compounds or reagents- Ensure cells are in a single-cell suspension before seeding.- Use a humidified incubator and consider leaving the outer wells empty or filled with media only.- Regularly calibrate and maintain automated liquid handlers and pipettes.
Low Z'-factor (<0.5) in the primary screen - Small dynamic range between positive and negative controls- High data variability- Optimize the concentration of the positive control to achieve maximum cytotoxicity.- Ensure consistent assay conditions (incubation time, temperature).- Review and optimize liquid handling and cell seeding protocols to reduce variability.
No significant difference in cytotoxicity between normoxic and hypoxic conditions for expected hits - Insufficiently hypoxic conditions in the hypoxia chamber- Cell line is not sensitive to hypoxia-activated prodrugs- The tested analogs do not possess hypoxia-selective activity- Verify the oxygen levels in the hypoxia chamber using a calibrated oxygen sensor.- Use a cell line known to express high levels of nitroreductases or other enzymes capable of activating the prodrugs.- Consider synthesizing analogs with different hypoxia-sensitive trigger moieties.
Hit compounds from the primary screen are not active in secondary assays - The primary hit was a false positive (e.g., compound interference)- The compound is unstable under the secondary assay conditions- Perform counter-screens to identify compounds that interfere with the assay readout.- Assess the stability of the hit compounds in the assay medium over the time course of the experiment.

Experimental Protocols

Protocol 1: Primary High-Throughput Cytotoxicity Screening
  • Cell Seeding: Seed cancer cells (e.g., HT29 or HCT116) in 384-well clear-bottom plates at a pre-optimized density (e.g., 1000-5000 cells/well) and allow them to adhere overnight.

  • Compound Addition: Add A40104A analogs from a compound library at a final concentration of 10 µM. Include a negative control (DMSO vehicle) and a positive control (e.g., PR-104A at a concentration that gives >80% cell death).

  • Hypoxic Incubation: Transfer one set of plates to a hypoxic chamber (e.g., 1% O2) and incubate the parallel set under normoxic conditions (21% O2) for 48-72 hours.

  • Viability Assay: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to all wells according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the controls and calculate the percent inhibition for each compound. Compounds showing significant cytotoxicity, particularly under hypoxic conditions, are selected as primary hits.

Protocol 2: Secondary Fluorescence-Based Hypoxia Activation Assay

This protocol assumes the A40104A analogs have been designed with a fluorescent reporter that is unquenched upon activation.

  • Compound Preparation: Prepare serial dilutions of the hit compounds from the primary screen.

  • Assay Reaction: In a 384-well black plate, add the compounds to a reaction buffer containing a reducing agent that mimics the hypoxic environment (e.g., sodium dithionite (B78146) or a nitroreductase enzyme system).

  • Incubation: Incubate the plate at 37°C and protect it from light.

  • Fluorescence Reading: Measure the fluorescence intensity at appropriate excitation and emission wavelengths at multiple time points (e.g., 0, 30, 60, 120 minutes).

  • Data Analysis: An increase in fluorescence intensity over time indicates the activation of the prodrug and release of the fluorophore. This provides direct evidence of the compound's susceptibility to hypoxic activation.

Quantitative Data Summary

The following tables represent hypothetical data from a high-throughput screening campaign for A40104A analogs.

Table 1: Primary HTS Results for Selected A40104A Analogs

Compound ID% Inhibition (Normoxia)% Inhibition (Hypoxia)Hypoxia Selectivity Ratio (Hypoxia/Normoxia)
A40104A-00112.585.36.8
A40104A-0028.215.11.8
A40104A-00345.650.11.1
A40104A-0045.192.818.2
PR-104A (Control)15.395.26.2

Table 2: IC50 Values for Validated Hit Compounds

Compound IDIC50 (Normoxia, µM)IC50 (Hypoxia, µM)Selectivity Index (IC50 Normoxia / IC50 Hypoxia)
A40104A-00125.81.221.5
A40104A-004> 500.8> 62.5
PR-104A (Control)30.22.512.1

Visualizations

HTS_Workflow cluster_primary Primary Screen cluster_secondary Secondary Screen & Validation Cell_Seeding Cell Seeding (384-well plates) Compound_Addition Compound Addition (10 µM) Cell_Seeding->Compound_Addition Incubation Parallel Incubation (Normoxia & Hypoxia) Compound_Addition->Incubation Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Incubation->Viability_Assay Data_Acquisition Data Acquisition (Luminescence) Viability_Assay->Data_Acquisition Hit_Identification Hit Identification (Hypoxia-selective cytotoxicity) Data_Acquisition->Hit_Identification Dose_Response Dose-Response Curves (Normoxia & Hypoxia) Hit_Identification->Dose_Response Fluorescence_Assay Fluorescence Activation Assay Hit_Identification->Fluorescence_Assay IC50_Determination IC50 Determination Dose_Response->IC50_Determination Mechanism_Studies Mechanism of Action Studies (e.g., DNA cross-linking) IC50_Determination->Mechanism_Studies

Caption: High-throughput screening workflow for A40104A analogs.

DNA_Damage_Pathway cluster_activation Hypoxic Activation cluster_damage DNA Damage & Cell Death A40104A_Analog A40104A Analog (Prodrug) Active_Metabolite Active Metabolite A40104A_Analog->Active_Metabolite Nitroreductases Hypoxia Hypoxia (Low O2) Hypoxia->Active_Metabolite DNA_Crosslinking DNA Cross-linking Active_Metabolite->DNA_Crosslinking DDR DNA Damage Response (ATM/ATR signaling) DNA_Crosslinking->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

Caption: Hypothesized signaling pathway for A40104A analogs.

References

Technical Support Center: A40104A Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of A40104A. The content is designed for researchers, scientists, and drug development professionals to help identify and resolve common impurity challenges.

Section 1: Frequently Asked Questions (FAQs) on General Impurity Issues

Q1: What are the common sources of impurities in the A40104A drug substance?

Impurities in active pharmaceutical ingredients (APIs) like A40104A can originate from various stages of the manufacturing process, storage, and handling.[1] They are generally classified into organic impurities, inorganic impurities, and residual solvents.[2]

  • Organic Impurities: These can be process-related or drug-related.[1][3] They may include starting materials, by-products from side reactions, intermediates, and degradation products.[3]

  • Inorganic Impurities: These are often residues from the manufacturing process, such as reagents, ligands, catalysts, or heavy metals.

  • Residual Solvents: These are organic volatile chemicals used during the synthesis process that are not completely removed during purification.

  • Storage and Handling: Impurities can also arise from degradation due to exposure to adverse temperature, humidity, or light, or from contact with container materials.

Q2: What is a sound initial strategy for identifying and controlling impurities?

A systematic approach is crucial for managing impurities. This involves understanding their origin and implementing controls throughout the process.

  • Risk Assessment and Identification: The first step is to identify all potential and actual impurities using techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A risk analysis helps prioritize impurities based on their potential impact on safety and efficacy.

  • Source Control: Ensuring the quality of raw materials, starting materials, and reagents is a fundamental step in limiting the introduction of impurities.

  • Process Optimization & Control: Optimizing reaction conditions (e.g., temperature, pH) and implementing robust in-process controls can minimize the formation of by-products.

  • Purification Techniques: Employing effective purification techniques like crystallization, filtration, and chromatography is essential to remove impurities from the final API.

  • Stability Studies: Conducting stability studies helps identify degradation products that may form over time, ensuring the long-term quality of the drug substance.

Section 2: Troubleshooting HPLC Purification of A40104A

High-Performance Liquid Chromatography (HPLC) is a primary method for analyzing and purifying pharmaceutical compounds. However, various issues can arise during the process.

Q3: My chromatogram for A40104A shows significant peak tailing. What are the potential causes and solutions?

Peak tailing can compromise quantification and resolution. It is often caused by secondary interactions between the analyte and the stationary phase, particularly with basic compounds interacting with acidic silanol (B1196071) groups on silica-based columns.

Possible Cause Solution Citation
Secondary Silanol Interactions - Use a high-purity silica (B1680970) column with end-capping. - Operate at a lower pH (e.g., pH 2-3) to suppress silanol ionization. - Add a competing base (e.g., triethylamine) to the mobile phase.
Column Overload - Reduce the mass of the sample injected onto the column. - Use a column with a larger internal diameter or higher capacity.
Column Contamination/Degradation - Flush the column with a strong solvent. - Use a guard column to protect the analytical column. - If the column is old or has been exposed to harsh conditions, replace it.
Mismatched Injection Solvent - Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is necessary, inject a smaller volume.

Below is a decision tree to troubleshoot peak tailing in your A40104A purification workflow.

G start Peak Tailing Observed for A40104A check_overload Is the peak shape better at lower concentration? start->check_overload overload_yes Yes check_overload->overload_yes Yes overload_no No check_overload->overload_no No solution_overload Reduce Sample Load or Use Higher Capacity Column overload_yes->solution_overload check_solvent Is sample dissolved in mobile phase? overload_no->check_solvent solvent_yes Yes check_solvent->solvent_yes Yes solvent_no No check_solvent->solvent_no No check_column Is the column old or performance degraded? solvent_yes->check_column solution_solvent Dissolve Sample in Mobile Phase or Reduce Injection Volume solvent_no->solution_solvent column_yes Yes check_column->column_yes Yes column_no No check_column->column_no No solution_column Flush with Strong Solvent, Use Guard Column, or Replace Column column_yes->solution_column solution_silanol Modify Mobile Phase (lower pH) or Use End-Capped Column column_no->solution_silanol G cluster_0 Phase 1: Identification cluster_1 Phase 2: Strategy cluster_2 Phase 3: Implementation & Control raw_material Crude A40104A analytical_methods Analytical Profiling (LC-MS, NMR, etc.) raw_material->analytical_methods impurity_id Identify Impurity Structures & Sources analytical_methods->impurity_id process_opt Optimize Synthesis (Control Temp, Reagents) impurity_id->process_opt purification_dev Develop Purification Method (HPLC, Crystallization) impurity_id->purification_dev execute_purification Execute Optimized Purification process_opt->execute_purification purification_dev->execute_purification final_analysis Final Purity Analysis (Release Testing) execute_purification->final_analysis pure_api Pure A40104A API (>99.5%) final_analysis->pure_api

References

Technical Support Center: Optimization of HPLC-MS Parameters for Novel Compound Analysis (e.g., A40104A)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific information regarding a compound designated "A40104A" is publicly available in the provided search results. Therefore, this technical support center provides a comprehensive guide to the principles and practices for optimizing High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) parameters for the analysis of a novel or proprietary compound, using "A40104A" as a placeholder. The following guidelines, protocols, and troubleshooting advice are based on established methodologies in HPLC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: Where do I start with developing an HPLC-MS method for a new compound like A40104A?

A1: Begin by gathering as much information as possible about your analyte, including its chemical structure, molecular weight, polarity, and solubility. This information will guide your initial choices for the HPLC column, mobile phase, and mass spectrometry ionization mode. If the compound's properties are unknown, start with a generic reversed-phase method and infuse the compound directly into the mass spectrometer to determine its ionization potential.[1][2]

Q2: How do I prepare my sample for HPLC-MS analysis?

A2: Sample preparation is a critical step that aims to extract, purify, and concentrate your analyte from the sample matrix.[3] Common techniques include:

  • Protein Precipitation (PPT): A fast and simple method for high-protein matrices like plasma or serum, using a precipitating agent like acetonitrile (B52724) or methanol.[4]

  • Liquid-Liquid Extraction (LLE): Separates analytes based on their solubility in two immiscible liquids, useful for extracting non-polar or moderately polar compounds from aqueous matrices.[3]

  • Solid-Phase Extraction (SPE): A highly selective method that isolates analytes from liquid samples by passing them through a solid stationary phase.

  • Dilution ("Dilute and Shoot"): Suitable for low-protein matrices like urine, this method involves simply diluting the sample with a compatible solvent.

Q3: What are the most common contaminants in LC-MS analysis and how can I avoid them?

A3: Contaminants can negatively impact sensitivity, reproducibility, and column lifetime. Common sources include solvents, glassware, plasticizers, and the sample matrix itself. To minimize contamination:

  • Use high-purity, LC-MS grade solvents and reagents.

  • Properly clean all glassware.

  • Filter all samples and standards before injection.

  • Use guard columns to protect the analytical column from strongly adsorbed contaminants.

  • Perform blank injections to identify sources of contamination.

Experimental Protocols

Protocol 1: Initial Analyte Characterization by Direct Infusion

This protocol is designed to determine the basic mass spectrometry properties of A40104A.

  • Prepare a standard solution of A40104A at a concentration of approximately 1 µg/mL in a solvent compatible with mass spectrometry (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Set up the mass spectrometer for direct infusion.

  • Infuse the solution at a low flow rate (e.g., 5-10 µL/min).

  • Acquire mass spectra in both positive and negative electrospray ionization (ESI) modes to determine which mode provides better signal intensity.

  • Optimize key MS parameters such as capillary voltage, source temperature, and gas flows to maximize the signal of the precursor ion ([M+H]+ or [M-H]-).

  • Perform a product ion scan to identify the most abundant and stable fragment ions for use in Multiple Reaction Monitoring (MRM) for quantitative analysis.

Protocol 2: Generic Reversed-Phase HPLC Method Development

This protocol provides a starting point for chromatographic separation of a new small molecule like A40104A.

  • Select a column: A C18 column is a common starting point for reversed-phase chromatography.

  • Prepare mobile phases:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Set an initial gradient: A fast scouting gradient can be used to determine the approximate elution time of the analyte. For example, start at 5% B and ramp to 95% B over 10 minutes.

  • Equilibrate the column with the initial mobile phase composition for at least 10 column volumes.

  • Inject the sample and acquire data using the optimized MS parameters from Protocol 1.

  • Analyze the chromatogram to determine the retention time and peak shape of A40104A.

  • Optimize the gradient to ensure adequate retention, separation from matrix components, and a reasonable run time.

Parameter Optimization Tables

Table 1: HPLC Parameter Optimization
ParameterStarting PointOptimization Considerations
Column Chemistry C18If retention is poor, consider a more retentive phase (e.g., C8, Phenyl-Hexyl). For very polar compounds, consider HILIC.
Mobile Phase A Water + 0.1% Formic AcidFormic acid aids in protonation for positive ion mode ESI. Ammonium acetate (B1210297) can also be used.
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidAcetonitrile generally provides better peak shape and lower backpressure than methanol.
Flow Rate 0.4 - 0.6 mL/minAdjust based on column dimensions and desired run time. Lower flow rates can improve ionization efficiency.
Column Temperature 30 - 40 °CIncreasing temperature can decrease viscosity and improve peak shape, but may affect analyte stability.
Injection Volume 5 µLCan be adjusted to improve sensitivity, but larger volumes may lead to peak distortion if the injection solvent is stronger than the mobile phase.
Table 2: Mass Spectrometry Parameter Optimization
ParameterTypical RangeOptimization Considerations
Ionization Mode ESI Positive or NegativeDetermined by the chemical nature of the analyte; test both during initial infusion.
Capillary Voltage 3 - 5 kVOptimize for maximum precursor ion intensity without causing in-source fragmentation.
Sheath Gas Flow 40 - 60 (arbitrary units)Affects nebulization and droplet formation; optimize for stable spray and maximum signal.
Auxiliary Gas Flow 5 - 20 (arbitrary units)Aids in solvent desolvation; higher flows can improve sensitivity for high aqueous mobile phases.
Capillary Temperature 250 - 350 °CCrucial for desolvation; optimize for signal intensity while avoiding thermal degradation of the analyte.
Collision Energy (for MS/MS) 10 - 40 eVOptimize to achieve a stable and intense fragment ion signal for quantification.
S-Lens RF Level 50 - 70%Focuses the ion beam; optimize for maximum signal intensity.

Troubleshooting Guide

Issue: No peak or very low signal intensity.

  • Possible Causes & Solutions:

    • Incorrect MS settings: Verify that the correct ionization mode and precursor/product ion masses are being monitored. Infuse the standard directly into the MS to confirm signal.

    • Sample degradation: Prepare fresh samples and standards. Check for stability issues.

    • Ion suppression: The sample matrix may be interfering with the ionization of your analyte. Improve sample cleanup, adjust the chromatographic gradient to separate the analyte from the interfering components, or dilute the sample.

    • Instrument malfunction: Check for leaks, ensure the LC is connected to the MS, and confirm mobile phase flow. Perform an instrument tune.

Issue: Poor peak shape (tailing, fronting, or split peaks).

  • Possible Causes & Solutions:

    • Column contamination: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

    • Secondary interactions: The analyte may be interacting with active sites on the column packing. Try a different column chemistry or adjust the mobile phase pH.

    • Injection solvent mismatch: If the injection solvent is much stronger than the mobile phase, it can cause peak distortion. Reconstitute the sample in a solvent similar to the initial mobile phase.

    • Extra-column volume: Ensure all tubing and connections are appropriate for the flow rate and column size to minimize dead volume.

Issue: Unstable retention times.

  • Possible Causes & Solutions:

    • Insufficient column equilibration: Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase between injections.

    • Air bubbles in the pump: Purge the LC pumps to remove any trapped air.

    • Mobile phase composition change: Prepare fresh mobile phases daily and ensure they are well-mixed.

    • Column degradation: Over time, the stationary phase can degrade, leading to retention time shifts. Replace the column if necessary.

Visualizations

HPLC_MS_Method_Development_Workflow cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Chromatography Development cluster_2 Phase 3: Method Validation A Define Analyte Properties (Structure, MW, Polarity) B Direct Infusion into MS A->B C Determine Best Ionization Mode (ESI+, ESI-) B->C D Optimize Source Parameters (Voltage, Temp, Gas) C->D E Identify Precursor & Product Ions D->E F Select Column & Mobile Phases (e.g., C18, ACN/H2O) E->F Use Optimized MS Parameters G Run Scouting Gradient F->G H Assess Peak Shape & Retention G->H I Optimize Gradient & Flow Rate H->I J Test Specificity & Linearity I->J K Assess Accuracy & Precision J->K L Evaluate Matrix Effects & Recovery K->L M Finalize Method L->M

Caption: Workflow for HPLC-MS method development.

Troubleshooting_Low_Signal Start Low/No Signal Detected Check_MS Is signal present with direct infusion of standard? Start->Check_MS Check_LC Is analyte retained on column? (Check waste for early elution) Check_MS->Check_LC Yes MS_Issue Potential MS Problem (Wrong settings, Source Dirty, Needs Tune) Check_MS->MS_Issue No Ion_Suppression Potential Ion Suppression or Sample Degradation Check_LC->Ion_Suppression No (Elutes at void volume) LC_Issue Potential LC Problem (Leak, Clog, Wrong Method) Check_LC->LC_Issue Yes Solution_Matrix Improve Sample Cleanup Dilute Sample Modify Gradient Ion_Suppression->Solution_Matrix Solution_LC Check Connections Purge Pumps Verify Method Parameters LC_Issue->Solution_LC Solution_MS Verify MS Parameters Clean Ion Source Perform MS Tune MS_Issue->Solution_MS

Caption: Troubleshooting decision tree for low signal intensity.

References

Technical Support Center: Scaling Up Production of Glycopeptide Antibiotic A40926

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of the glycopeptide antibiotic A40926, a precursor to the semi-synthetic drug dalbavancin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of A40926 production using the actinomycete Nonomuraea sp. ATCC 39727.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your fermentation and purification processes.

Fermentation Issues

Question Answer
1. Why is the antibiotic yield lower than expected? Several factors can contribute to low antibiotic yields. First, review your culture medium composition. Low initial concentrations of phosphate (B84403) and ammonium (B1175870) have been shown to be beneficial for A40926 production.[1] Ensure your medium isn't depleted of essential nutrients. Second, suboptimal physical parameters such as temperature, pH, and dissolved oxygen levels can significantly impact microbial metabolism and antibiotic synthesis.[2][3] Finally, consider the possibility of strain degradation over successive generations. It is crucial to maintain a robust and high-yielding strain through proper stock culture maintenance.
2. What could be causing foaming in the fermenter? Foaming is a common issue in large-scale fermentation and is primarily caused by the production of carbon dioxide and the presence of proteins and other surfactants in the medium.[4] While some foaming is normal, excessive foaming can lead to loss of culture volume and contamination. The addition of an antifoam agent, such as polypropylene (B1209903) glycol, may be necessary for large-scale fermentations.[5]
3. How can I address contamination in my culture? Contamination by airborne bacteria, yeast, or other fungi can outcompete your production strain and ruin a batch. Strict aseptic techniques are paramount. Ensure all equipment and media are properly sterilized. Working in a laminar flow hood or a clean environment is highly recommended. If contamination is detected, it is often best to discard the culture and start anew after thoroughly cleaning and sterilizing the fermenter.
4. Why has the pH of the culture medium changed significantly? Fluctuations in pH can impact bacterial growth and viability. The metabolic activity of the microorganisms, including the consumption of substrates and the production of organic acids or ammonia, can lead to pH shifts. Using buffered media can help maintain the pH at an optimal level for antibiotic production. It is also important to monitor and, if necessary, adjust the pH during the fermentation process.

Purification Issues

Question Answer
1. What is an effective method for purifying glycopeptide antibiotics like A40926? Affinity chromatography is a highly effective method for the purification of glycopeptide antibiotics. This technique utilizes the specific binding affinity of glycopeptides to ligands that mimic their target in the bacterial cell wall, such as D-alanyl-D-alanine. Ion exchange chromatography is another powerful technique for purifying glycopeptides, often resulting in a product with high purity.
2. How can I improve the recovery of the antibiotic during purification? Optimizing the elution conditions is key to maximizing recovery. For affinity chromatography, finding the right eluent that efficiently disrupts the binding between the antibiotic and the ligand without denaturing the product is crucial. In ion exchange chromatography, adjusting the salt concentration and/or the conductivity of the eluent can significantly improve the removal of the glycopeptide from the chromatography material.
3. What are the best practices for initial extraction from the fermentation broth? The antibiotic activity of A40926 is primarily found in the broth. A common first step is to filter the broth to remove the microbial biomass. Following filtration, solvent extraction can be used to isolate the antibiotic compounds from the fermentation mixture.

Frequently Asked Questions (FAQs)

This section provides answers to general questions about the production of A40926.

Question Answer
1. What is the producing organism for A40926? A40926 is produced by Nonomuraea sp. ATCC 39727, a novel actinomycete species.
2. What are the key considerations for scaling up fermentation? Scaling up fermentation is not just about increasing the volume. Important engineering considerations include maintaining optimal aeration and agitation to ensure sufficient oxygen supply and nutrient distribution. The increased backpressure and head pressure at larger scales can also impact gas exchange and microbial growth, potentially leading to lower productivity if not properly managed.
3. How can the productivity of the producing strain be improved? Strain improvement is a critical aspect of enhancing antibiotic production. This can be achieved through techniques like mutagenesis, which involves exposing the microorganism to mutagens like UV radiation or chemicals to induce genetic variations, followed by screening for higher-yielding strains. Another approach is gene amplification, where copies of genes involved in the antibiotic production pathway are inserted back into the cell.
4. What are the typical fermentation parameters for A40926 production? For A40926 production by Nonomuraea sp. ATCC 39727, a vegetative medium can be inoculated and grown for 72-96 hours on a rotary shaker at 200 rpm and 28°C. The production phase is then initiated by transferring a portion of this culture to a production medium.

Experimental Protocols

1. Fermentation Protocol for A40926 Production

This protocol is a general guideline for the batch fermentation of Nonomuraea sp. ATCC 39727 for A40926 production.

  • Inoculum Preparation:

    • Thaw a cryo-vial of the Nonomuraea sp. ATCC 39727 working cell bank at room temperature.

    • Inoculate a suitable volume of vegetative medium (e.g., E25 medium) in a baffled flask.

    • Incubate the flask on a rotary shaker at approximately 200 rpm and 28°C for 72-96 hours.

  • Production Fermentation:

    • Prepare the production medium (e.g., FM2 medium) in a sterilized fermenter.

    • Transfer a 10% (v/v) inoculum from the vegetative culture to the production fermenter.

    • Maintain the fermentation under controlled conditions of temperature (e.g., 28°C), pH, and dissolved oxygen.

    • Monitor the fermentation by regularly collecting samples to measure biomass, substrate consumption, and antibiotic production.

2. Purification Protocol for A40926

This protocol outlines a general procedure for the purification of A40926 from the fermentation broth.

  • Extraction:

    • At the end of the fermentation, separate the biomass from the broth by filtration.

    • Extract the antibiotic from the filtered broth using a suitable organic solvent.

  • Chromatography:

    • Load the crude extract onto an affinity chromatography column containing a D-alanyl-D-alanine agarose (B213101) support.

    • Wash the column with a suitable buffer to remove unbound impurities.

    • Elute the bound A40926 using an appropriate eluent.

    • Alternatively, use ion exchange chromatography, adjusting the salt concentration of the eluent to recover the antibiotic.

  • Final Steps:

    • Concentrate the fractions containing the purified antibiotic.

    • Further purify if necessary using techniques like reversed-phase HPLC.

    • Crystallize and dry the final product.

Visualizations

Fermentation_Workflow cluster_prep Inoculum Preparation cluster_prod Production Fermentation cluster_downstream Downstream Processing Thaw Cell Bank Thaw Cell Bank Vegetative Culture Vegetative Culture Thaw Cell Bank->Vegetative Culture Inoculate Production Fermenter Production Fermenter Vegetative Culture->Production Fermenter Inoculate (10% v/v) Monitoring Monitoring Production Fermenter->Monitoring Sample Harvest Harvest Monitoring->Harvest End of Fermentation Purification Purification Harvest->Purification

Caption: A generalized workflow for the production of Antibiotic A40926.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions Low Yield Low Yield Medium Composition Medium Composition Low Yield->Medium Composition Physical Parameters Physical Parameters Low Yield->Physical Parameters Strain Integrity Strain Integrity Low Yield->Strain Integrity Optimize Medium Optimize Medium Medium Composition->Optimize Medium Control T, pH, DO Control T, pH, DO Physical Parameters->Control T, pH, DO Maintain Culture Maintain Culture Strain Integrity->Maintain Culture

Caption: Troubleshooting logic for addressing low antibiotic yield.

References

Validation & Comparative

Validating the antibacterial activity of A40104A against resistant strains

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of A40104A's Performance Against Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus (VRE)

The emergence of multidrug-resistant bacteria poses a significant threat to public health, necessitating the development of novel antimicrobial agents. A40104A, a derivative of the pleuromutilin (B8085454) class of antibiotics, has demonstrated promising activity against Gram-positive bacteria. This guide provides a comparative analysis of the antibacterial activity of A40104A against key resistant strains, namely MRSA and VRE, benchmarked against established therapies such as vancomycin (B549263) and daptomycin. The data presented is compiled from in vitro studies employing standardized methodologies to determine minimum inhibitory concentrations (MIC).

Comparative Antibacterial Activity

The in vitro efficacy of A40104A and comparator antibiotics was evaluated against well-characterized resistant strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. Lower MIC values are indicative of greater potency.

Table 1: Comparative MICs Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Antibiotic/DerivativeStrainMIC (µg/mL)
A40104A (Pleuromutilin Derivative)MRSA ATCC 433000.06
A40104A (Pleuromutilin Derivative BC-3781)MRSA (Overall)0.12 (MIC₅₀) / 0.25 (MIC₉₀)
VancomycinMRSA ATCC 433001 - 2
DaptomycinMRSA ATCC 433000.25 - 1.0

MIC₅₀ and MIC₉₀ represent the MICs required to inhibit 50% and 90% of the isolates, respectively.

Table 2: Comparative MICs Against Vancomycin-Resistant Enterococcus (VRE)

Antibiotic/DerivativeStrainMIC (µg/mL)
A40104A (Pleuromutilin Derivative BC-3781)VRE (E. faecium)≤ 1.0 (97% of isolates inhibited)
VancomycinVRE (E. faecium)>256
DaptomycinVRE (E. faecium)2 - 4

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the potency of an antimicrobial agent against a specific microorganism. The data presented in this guide is based on standardized broth microdilution and agar (B569324) dilution methods, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Workflow for Broth Microdilution:

Broth_Microdilution_Workflow A Prepare serial two-fold dilutions of antibiotic in microtiter plate C Inoculate each well with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland standard) B->C D Incubate at 35-37°C for 16-20 hours C->D E Visually inspect for bacterial growth (turbidity) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Figure 1. Broth Microdilution Workflow

Agar Dilution Method

In the agar dilution method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes. A standardized inoculum of the test bacteria is then spotted onto the surface of the agar plates. After incubation, the MIC is determined as the lowest concentration of the antibiotic that prevents the growth of bacterial colonies.

Mechanism of Action: A Focus on Protein Synthesis Inhibition

A40104A, as a pleuromutilin derivative, exerts its antibacterial effect by inhibiting bacterial protein synthesis. Specifically, it binds to the peptidyl transferase center of the 50S ribosomal subunit. This binding interferes with the proper positioning of transfer RNA (tRNA) molecules, thereby preventing the formation of peptide bonds and halting protein elongation. This mechanism is distinct from that of many other antibiotic classes, which may contribute to its efficacy against strains resistant to those agents.

Signaling Pathway of Pleuromutilin Action:

Pleuromutilin_Mechanism cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit 30S_subunit 30S Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) tRNA tRNA Peptidyl_Transferase_Center->tRNA Blocks binding of A40104A A40104A (Pleuromutilin) A40104A->Peptidyl_Transferase_Center Binds to Protein_Synthesis Protein Synthesis tRNA->Protein_Synthesis Required for Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Inhibition leads to

Figure 2. A40104A Mechanism of Action

A Comparative Analysis of the Pleuromutilin Antibiotic Lefamulin: A Cross-Resistance Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ongoing challenge of antimicrobial resistance, the evaluation of novel antibiotic classes for potential cross-resistance with existing therapies is a critical aspect of preclinical and clinical development. This guide provides a comprehensive comparison of the in vitro activity of lefamulin (B1674695), a semi-synthetic pleuromutilin (B8085454) antibiotic, against a panel of clinically relevant bacterial pathogens, including strains with defined resistance mechanisms to other antibiotic classes. Lefamulin represents the modern evolution of the pleuromutilin class, to which the historically identified A40104A belongs.

Lefamulin inhibits bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit, a mechanism distinct from many other classes of antibiotics.[1][2] This unique mode of action suggests a low potential for cross-resistance. This guide will objectively present supporting experimental data to evaluate this hypothesis.

Comparative Susceptibility: A Tabular Overview

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of lefamulin and a range of comparator antibiotics against key Gram-positive and Gram-negative pathogens. The data is compiled from the SENTRY Antimicrobial Surveillance Program, a global study of antimicrobial resistance.[1][3][4] MIC values are presented in micrograms per milliliter (µg/mL).

Table 1: In Vitro Activity of Lefamulin and Comparators against Staphylococcus aureus

Organism (Resistance Phenotype)No. of IsolatesLefamulin (MIC₅₀/₉₀)Oxacillin (MIC₅₀/₉₀)Levofloxacin (MIC₅₀/₉₀)Erythromycin (MIC₅₀/₉₀)Clindamycin (MIC₅₀/₉₀)Tetracycline (MIC₅₀/₉₀)Vancomycin (MIC₅₀/₉₀)
All S. aureus2,9190.06/0.121/ >20.25/ >4>2/ >2≤0.25/ >2≤0.5/ >41/1
Methicillin-resistant S. aureus (MRSA)9960.06/0.12>2/ >2>4/ >4>2/ >2>2/ >2>4/ >41/1

Data sourced from the SENTRY Antimicrobial Surveillance Program (2015-2016).[1][3]

Table 2: In Vitro Activity of Lefamulin and Comparators against Streptococcus pneumoniae

Organism (Resistance Phenotype)No. of IsolatesLefamulin (MIC₅₀/₉₀)Penicillin (MIC₅₀/₉₀)Ceftriaxone (MIC₅₀/₉₀)Levofloxacin (MIC₅₀/₉₀)Erythromycin (MIC₅₀/₉₀)Tetracycline (MIC₅₀/₉₀)Vancomycin (MIC₅₀/₉₀)
All S. pneumoniae3,9230.06/0.120.25/10.12/0.51/1>1/ >1≤0.25/ >80.25/0.5
Penicillin-resistant S. pneumoniae4670.06/0.122/41/21/1>1/ >1>8/ >80.25/0.5
Macrolide-resistant S. pneumoniae1,3480.06/0.121/20.25/11/1>1/ >1>8/ >80.25/0.5
Multidrug-resistant S. pneumoniae8220.06/0.122/41/21/2>1/ >1>8/ >80.25/0.5

Data sourced from the SENTRY Antimicrobial Surveillance Program (2015-2016).[1][3]

Key Observations:

  • Potent Activity Against Resistant Strains: Lefamulin maintained potent activity against methicillin-resistant S. aureus (MRSA) and penicillin-, macrolide-, and multidrug-resistant S. pneumoniae.[1][3][5] The MIC₅₀ and MIC₉₀ values for lefamulin were largely unaffected by the resistance profiles of these organisms to other antibiotic classes.[1][4]

  • Lack of Cross-Resistance: The data strongly suggest a lack of cross-resistance between lefamulin and other commonly used antibiotic classes such as β-lactams, fluoroquinolones, macrolides, and tetracyclines.[1][6] This is attributed to its unique mechanism of action, which does not share resistance pathways with these other drug classes.[2]

Experimental Protocols

The quantitative data presented in this guide were generated using standardized in vitro susceptibility testing methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (based on CLSI M07)

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium. The MIC is the lowest concentration of the drug that prevents visible growth of the bacterium.

Methodology:

  • Preparation of Antimicrobial Solutions: A series of twofold dilutions of lefamulin and comparator antibiotics were prepared in cation-adjusted Mueller-Hinton broth (CAMHB). For fastidious organisms like S. pneumoniae, the broth was supplemented with lysed horse blood.[3][7]

  • Inoculum Preparation: Bacterial isolates were cultured on appropriate agar (B569324) plates to obtain fresh, pure colonies. Several colonies were then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension was further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

  • Inoculation and Incubation: Standard 96-well microtiter plates containing the serially diluted antimicrobial agents were inoculated with the standardized bacterial suspension. The plates were then incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: Following incubation, the plates were visually inspected for bacterial growth. The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.

Visualizing Experimental and Biological Pathways

Experimental Workflow for Cross-Resistance Assessment

The following diagram illustrates the general workflow for assessing the cross-resistance of a novel antibiotic.

G cluster_0 Strain Selection cluster_1 Antimicrobial Susceptibility Testing cluster_2 Data Analysis & Interpretation A Collection of Clinical Isolates B Resistant Strains (e.g., MRSA, VRE) A->B C Susceptible Strains (e.g., MSSA) A->C E Inoculate with Standardized Bacterial Suspension B->E C->E D Prepare Serial Dilutions of Test & Comparator Drugs D->E F Incubate Plates E->F G Determine Minimum Inhibitory Concentration (MIC) F->G H Compare MICs of Test Drug against Resistant vs. Susceptible Strains G->H I Calculate MIC₅₀ & MIC₉₀ H->I J Assess for Cross-Resistance I->J

Caption: Workflow for assessing antibiotic cross-resistance.

Mechanism of Action of Pleuromutilin Antibiotics

The diagram below illustrates the mechanism of action of pleuromutilin antibiotics, such as lefamulin, and highlights its distinction from other ribosome-targeting antibiotic classes.

G cluster_0 Bacterial Ribosome (70S) cluster_1 50S Subunit cluster_2 30S Subunit Peptidyl Transferase Center (PTC) Peptidyl Transferase Center (PTC) Protein Synthesis Inhibition Protein Synthesis Inhibition Peptidyl Transferase Center (PTC)->Protein Synthesis Inhibition Decoding Center Decoding Center Lefamulin (Pleuromutilin) Lefamulin (Pleuromutilin) Lefamulin (Pleuromutilin)->Peptidyl Transferase Center (PTC) Binds to A- and P-sites Macrolides Macrolides 50S Subunit 50S Subunit Macrolides->50S Subunit Blocks exit tunnel Tetracyclines Tetracyclines 30S Subunit 30S Subunit Tetracyclines->30S Subunit Interferes with tRNA binding 50S Subunit->Protein Synthesis Inhibition 30S Subunit->Protein Synthesis Inhibition

Caption: Mechanism of action of pleuromutilin antibiotics.

Conclusion

The in vitro data presented in this guide demonstrate that lefamulin, a modern member of the pleuromutilin class, exhibits potent activity against a broad range of common respiratory pathogens. Crucially, its efficacy is maintained against strains that have developed resistance to other major antibiotic classes, including β-lactams, macrolides, and fluoroquinolones.[1][6] This lack of cross-resistance is a direct consequence of its unique mechanism of action, targeting a highly conserved region of the bacterial ribosome that is distinct from the binding sites of other protein synthesis inhibitors.[2]

These findings underscore the potential of the pleuromutilin class, and specifically lefamulin, as a valuable therapeutic option, particularly in the context of rising antimicrobial resistance. Further investigation into the clinical implications of these in vitro findings is warranted.

References

A Comparative Analysis of A40104A and Tiamulin Efficacy in Swine Dysentery Models

Author: BenchChem Technical Support Team. Date: December 2025

A definitive comparison of the efficacy of the antibiotic A40104A and the widely-used veterinary drug tiamulin (B153960) for the treatment of swine dysentery is not possible at this time due to a lack of publicly available research on A40104A's activity against Brachyspira hyodysenteriae, the causative agent of the disease.

Extensive searches of scientific literature and patent databases did not yield any studies evaluating A40104A in recognized swine dysentery models or in vitro against B. hyodysenteriae. The patent for the A-40104 antibiotic complex, of which A40104A is a factor, describes it as a novel antibiotic related to pleuromutilin (B8085454) with activity against gram-positive and some gram-negative bacteria, as well as Mycoplasma and the plant pathogen Spiroplasma citri.[1] However, its efficacy against the specific anaerobic spirochetes responsible for swine dysentery has not been documented in the available literature.

In contrast, tiamulin, a semi-synthetic pleuromutilin derivative, is well-established for the treatment and control of swine dysentery. Numerous studies have demonstrated its effectiveness both in controlled experimental settings and in field applications. This guide, therefore, provides a comprehensive overview of the available data on tiamulin's efficacy, which can serve as a benchmark for the future evaluation of novel compounds like A40104A.

Tiamulin Efficacy Data

The following tables summarize the quantitative data from various studies on the efficacy of tiamulin in treating and preventing swine dysentery.

In Vitro Susceptibility of Brachyspira hyodysenteriae to Tiamulin

The Minimum Inhibitory Concentration (MIC) is a key indicator of an antibiotic's potency. A lower MIC value signifies that a lower concentration of the drug is required to inhibit the growth of the bacterium.

Study ReferenceNumber of IsolatesTiamulin MIC Range (µg/mL)Tiamulin MIC50 (µg/mL)Tiamulin MIC90 (µg/mL)
Karlsson et al.Not Specified0.031 - 2Not ReportedNot Reported
Polish Isolates (2006-2010)21≤ 1.0Not ReportedNot Reported
Czech Republic Isolates190.016 - 32Not ReportedNot Reported
Japanese Isolates37≤0.1 - 1.6Not ReportedNot Reported

MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

In Vivo Efficacy of Tiamulin in Swine Dysentery Models

The following table presents data from an experimental study evaluating different concentrations of tiamulin in feed for the control of swine dysentery.

Treatment Group (Tiamulin in feed)Number of PigsMortality (%)Average Daily Gain (lb)Average Daily Feed (lb)Gain/Feed RatioDays with Bloody Feces (%)
0 g/ton (Control)1200.522.2490.23922.7
20 g/ton 1201.083.2820.3320
35 g/ton 1200.953.0450.3160
50 g/ton 1216.70.952.7960.3430.8

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in swine dysentery research.

General Experimental Swine Dysentery Induction Protocol

This protocol outlines a common method for inducing swine dysentery in an experimental setting to test the efficacy of antimicrobial agents.

  • Animal Selection: Healthy pigs, typically 8-10 weeks of age, are sourced from a herd with no history of swine dysentery. Fecal samples are tested to confirm the absence of Brachyspira hyodysenteriae.

  • Acclimation: Pigs are acclimated to their new environment for a period of 7-14 days. They are housed in pens with controlled temperature and have ad libitum access to feed and water.

  • Inoculation:

    • A pure culture of a virulent strain of Brachyspira hyodysenteriae is grown in an appropriate anaerobic broth medium.

    • Pigs are fasted for 12-24 hours prior to inoculation.

    • The inoculum, containing a known concentration of bacteria, is administered orally or via a stomach tube. This is often done on two consecutive days to increase the chances of infection.

  • Clinical Observation: Pigs are monitored daily for clinical signs of swine dysentery, including depression, anorexia, and the character of their feces (consistency, presence of mucus and/or blood). Fecal scores are often used to quantify the severity of diarrhea.

  • Treatment Administration: Once clinical signs are evident, pigs are randomly allocated to treatment groups. The test compound (e.g., tiamulin) is administered at predetermined dosages, typically in the feed or drinking water. A control group receives no treatment.

  • Data Collection: Key parameters are recorded throughout the study, including:

    • Daily clinical scores

    • Body weight at regular intervals to calculate average daily gain

    • Feed and water consumption

    • Mortality

  • Post-mortem Examination: At the end of the study period, all pigs are euthanized and a necropsy is performed. The large intestine is examined for gross lesions characteristic of swine dysentery, and tissue samples may be collected for histopathology and bacterial culture to confirm the presence of B. hyodysenteriae.

Visualizations

Experimental Workflow for Efficacy Testing in a Swine Dysentery Model

Experimental_Workflow A Animal Selection (B. hyodysenteriae-free pigs) B Acclimation Period (7-14 days) A->B C Inoculation with B. hyodysenteriae B->C D Onset of Clinical Signs (Swine Dysentery) C->D E Randomization to Treatment Groups D->E F1 Control Group (No Treatment) E->F1 F2 Tiamulin Group E->F2 F3 A40104A Group (Hypothetical) E->F3 G Treatment Period (Data Collection) F1->G F2->G F3->G H Euthanasia and Post-mortem Examination G->H I Data Analysis and Efficacy Comparison H->I

Caption: A generalized workflow for evaluating the efficacy of antimicrobials in an induced swine dysentery model.

Signaling Pathway: Mechanism of Action of Pleuromutilin Antibiotics

Pleuromutilin_Mechanism cluster_ribosome Bacterial Ribosome (70S) LSU 50S Subunit PTC Peptidyl Transferase Center (PTC) SSU 30S Subunit Protein_Synthesis Protein Synthesis Pleuromutilin Pleuromutilin Antibiotic (Tiamulin, A40104A) Pleuromutilin->PTC Binds to Inhibition Inhibition Inhibition->Protein_Synthesis

Caption: Pleuromutilin antibiotics inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.

Conclusion

Tiamulin has a well-documented record of efficacy against Brachyspira hyodysenteriae and is a valuable tool for the management of swine dysentery. The available data demonstrates its ability to reduce clinical signs and improve production parameters in affected pigs.

References

Validating the Inhibitory Effect of Bacterial Protein Synthesis Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of four well-characterized inhibitors of bacterial protein synthesis: Tetracycline, Chloramphenicol (B1208), Erythromycin (B1671065), and Gentamicin. The data and protocols presented herein are intended to assist researchers in validating the efficacy of these and other potential antibacterial agents that target the bacterial ribosome.

Introduction to Bacterial Protein Synthesis Inhibition

Bacterial protein synthesis is a fundamental process for bacterial viability, making it an attractive target for antibiotic development. The bacterial ribosome, a 70S complex composed of 30S and 50S subunits, is structurally distinct from the 80S eukaryotic ribosome, allowing for selective targeting.[1][2] Antibiotics that inhibit this process can interfere with various stages, including initiation, elongation, and termination of the polypeptide chain.[1][3][4] This guide focuses on four prominent antibiotics, each with a distinct mechanism of action, to provide a comparative framework for validation studies.

Comparative Analysis of Inhibitory Activity

The inhibitory potency of antibiotics is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that inhibits a specific biological or biochemical function by 50%. The following table summarizes the IC50 values for Tetracycline, Chloramphenicol, Erythromycin, and Gentamicin in inhibiting bacterial protein synthesis in E. coli cell-free systems.

Disclaimer: The IC50 values presented below are compiled from various sources and may not be directly comparable due to potential differences in experimental conditions, such as the specific E. coli strain, cell-free extract preparation, and assay methodology. For a direct comparison, it is recommended to evaluate the compounds in parallel under identical experimental conditions.

AntibioticTarget SubunitBinding SiteIC50 (µM)Mechanism of Action
Tetracycline 30S16S rRNA (A-site)~1-5Prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[1][5]
Chloramphenicol 50S23S rRNA (A-site of PTC)~1-10Inhibits the peptidyl transferase reaction by blocking the A-site.[1]
Erythromycin 50S23S rRNA (Nascent peptide exit tunnel)~0.5-2Blocks the exit of the growing polypeptide chain, leading to premature dissociation of peptidyl-tRNAs.[6]
Gentamicin 30S16S rRNA (A-site)~1-8Causes misreading of mRNA and inhibits the translocation of the ribosome.[5]

Mechanisms of Action on the Bacterial Ribosome

The four compared antibiotics interfere with bacterial protein synthesis through distinct mechanisms, targeting different subunits and functional centers of the ribosome.

Signaling Pathway of Bacterial Protein Synthesis and Inhibition

Bacterial Protein Synthesis and Points of Inhibition cluster_initiation Initiation cluster_elongation Elongation cluster_inhibitors Antibiotic Inhibition 30S Subunit 30S Subunit Initiation Complex Initiation Complex 30S Subunit->Initiation Complex mRNA mRNA mRNA->Initiation Complex fMet-tRNA fMet-tRNA fMet-tRNA->Initiation Complex 70S Ribosome 70S Ribosome Initiation Complex->70S Ribosome + 50S Subunit Aminoacyl-tRNA Aminoacyl-tRNA 70S Ribosome->Aminoacyl-tRNA A-site binding Peptidyl Transfer Peptidyl Transfer Aminoacyl-tRNA->Peptidyl Transfer Translocation Translocation Peptidyl Transfer->Translocation Polypeptide Chain Polypeptide Chain Peptidyl Transfer->Polypeptide Chain elongation Translocation->70S Ribosome moves along mRNA Tetracycline Tetracycline Tetracycline->Aminoacyl-tRNA blocks binding Gentamicin Gentamicin Gentamicin->70S Ribosome causes misreading & blocks translocation Chloramphenicol Chloramphenicol Chloramphenicol->Peptidyl Transfer inhibits Erythromycin Erythromycin Erythromycin->Translocation blocks exit tunnel

Caption: Inhibition points of Tetracycline, Gentamicin, Chloramphenicol, and Erythromycin in the bacterial protein synthesis pathway.

Experimental Protocols

To validate the inhibitory effect of a compound on bacterial protein synthesis, a cell-free in vitro transcription-translation (IVTT) assay is a robust and commonly used method. This assay allows for the direct measurement of protein synthesis in a controlled environment, free from the complexities of cellular uptake and efflux.

Luciferase-Based In Vitro Transcription-Translation (IVTT) Assay

This protocol describes the use of a firefly luciferase reporter gene to quantify the extent of protein synthesis inhibition. The amount of light produced is directly proportional to the amount of functional luciferase synthesized.

Materials:

  • E. coli S30 cell-free extract system

  • Plasmid DNA encoding firefly luciferase under a T7 promoter

  • Test compound (e.g., A40104A or other inhibitors)

  • Control antibiotics (Tetracycline, Chloramphenicol, Erythromycin, Gentamicin)

  • Amino acid mixture

  • ATP and GTP

  • Reaction buffer

  • Luciferase assay reagent

  • Nuclease-free water

  • 96-well white, opaque microplates

  • Luminometer

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound and control antibiotics in a suitable solvent (e.g., DMSO or water).

    • Create a series of dilutions to achieve the desired final concentrations for the assay.

    • Prepare a master mix containing the E. coli S30 extract, reaction buffer, amino acids, ATP, and GTP.

  • Reaction Setup:

    • On ice, add the master mix to each well of a 96-well plate.

    • Add the plasmid DNA encoding luciferase to each well.

    • Add the diluted test compound or control antibiotic to the respective wells. Include a "no inhibitor" control (vehicle only) and a "no DNA" control (background).

  • Incubation:

    • Incubate the plate at 37°C for 1-2 hours to allow for transcription and translation to occur.

  • Luminescence Measurement:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no DNA control) from all other readings.

    • Normalize the data to the "no inhibitor" control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow

Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - S30 Extract Master Mix - Luciferase Plasmid DNA - Antibiotic Dilutions Reaction_Setup Set up IVTT Reaction in 96-well plate: - Master Mix - Plasmid DNA - Antibiotic Reagent_Prep->Reaction_Setup Incubation Incubate at 37°C (1-2 hours) Reaction_Setup->Incubation Luminescence_Measurement Add Luciferase Reagent & Measure Luminescence Incubation->Luminescence_Measurement Data_Processing Process Data: - Background Subtraction - Normalization to Control Luminescence_Measurement->Data_Processing Curve_Fitting Generate Dose-Response Curve Data_Processing->Curve_Fitting IC50_Determination Calculate IC50 Value Curve_Fitting->IC50_Determination

Caption: A stepwise workflow for determining the IC50 of an antibiotic using a luciferase-based in vitro translation assay.

Conclusion

This guide provides a comparative overview of four key bacterial protein synthesis inhibitors, offering valuable data and protocols for researchers in the field of antibiotic discovery and development. The presented methodologies can be adapted to validate the inhibitory effects of novel compounds, and the comparative data serves as a benchmark for assessing their potency. By understanding the distinct mechanisms of these established antibiotics, researchers can better characterize new chemical entities and contribute to the development of the next generation of antibacterial agents.

References

Comparative Analysis of the Antibacterial Potency of Hypothetical Compound X Factors A and B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases lack specific information regarding "A40104A factors A and B." Therefore, this guide presents a side-by-side comparison of two hypothetical antibacterial agents, designated as Compound X Factor A and Compound X Factor B . The data and mechanisms described herein are illustrative and intended to serve as a template for researchers, scientists, and drug development professionals in structuring their own comparative analyses.

This guide provides a detailed comparison of the in vitro antibacterial potency of Compound X Factor A and Compound X Factor B against a panel of clinically relevant bacterial strains. The objective is to present a clear, data-driven comparison to aid in the evaluation of these hypothetical compounds for further development.

Data Presentation: In Vitro Antibacterial Activity

The antibacterial potency of Compound X Factor A and Factor B was determined by measuring their Minimum Inhibitory Concentrations (MICs). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The results, presented in Table 1, showcase the comparative efficacy of the two factors against both Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Compound X Factors A and B against various bacterial strains.

Bacterial StrainGram StainCompound X Factor A (µg/mL)Compound X Factor B (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive0.52
Enterococcus faecalis (ATCC 29212)Gram-positive14
Streptococcus pneumoniae (ATCC 49619)Gram-positive0.251
Escherichia coli (ATCC 25922)Gram-negative88
Pseudomonas aeruginosa (ATCC 27853)Gram-negative32>64
Klebsiella pneumoniae (ATCC 13883)Gram-negative1632

Interpretation of Data:

Based on the illustrative data, Compound X Factor A demonstrates significantly greater potency against the tested Gram-positive bacteria compared to Factor B. Both factors exhibit moderate to low activity against the selected Gram-negative strains, with Factor A showing slightly better activity against Klebsiella pneumoniae. The reduced activity against Gram-negative organisms could be attributed to the outer membrane acting as a permeability barrier.

Experimental Protocols

The following is a detailed methodology for the Minimum Inhibitory Concentration (MIC) assay used to generate the data in Table 1. This protocol is based on established standards for antimicrobial susceptibility testing.

Minimum Inhibitory Concentration (MIC) Assay Protocol

1. Preparation of Bacterial Inoculum:

  • A single colony of the test bacterium is inoculated into 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).

  • The culture is incubated overnight at 37°C.

  • The optical density (OD) of the overnight culture is measured at 600 nm.

  • The culture is diluted in sterile saline to achieve a standardized inoculum with an OD600 corresponding to approximately 5 x 10^5 colony-forming units (CFU)/mL.

2. Preparation of Antimicrobial Dilutions:

  • Stock solutions of Compound X Factor A and Factor B are prepared in a suitable solvent.

  • A two-fold serial dilution series for each compound is prepared in CAMHB in a 96-well microtiter plate. The typical concentration range tested is from 0.06 to 128 µg/mL.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the serially diluted compounds is inoculated with the standardized bacterial suspension.

  • The final volume in each well is 200 µL.

  • Control wells are included: a growth control (bacteria in CAMHB without compound) and a sterility control (CAMHB only).

  • The plate is incubated at 37°C for 18-24 hours under ambient air conditions.

4. Determination of MIC:

  • Following incubation, the plates are visually inspected for bacterial growth (turbidity).

  • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for determining the MIC and a hypothetical signaling pathway for the antibacterial mechanism of action.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start bacterial_culture Overnight Bacterial Culture start->bacterial_culture standardize_inoculum Standardize Inoculum (0.5 McFarland) bacterial_culture->standardize_inoculum inoculate_plate Inoculate 96-Well Plate standardize_inoculum->inoculate_plate compound_dilution Prepare Serial Dilutions of Compounds compound_dilution->inoculate_plate incubate Incubate at 37°C for 18-24h inoculate_plate->incubate read_mic Visually Inspect and Determine MIC incubate->read_mic end End read_mic->end signaling_pathway cluster_cell Bacterial Cell compound_x Compound X pbp Penicillin-Binding Protein (PBP) compound_x->pbp Inhibits cell_wall_synthesis Cell Wall Synthesis pbp->cell_wall_synthesis cell_lysis Cell Lysis cell_wall_synthesis->cell_lysis Disruption leads to

No In Vivo Efficacy Data Currently Available for A40104A in Animal Models of Infection

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for published data on the in vivo efficacy of the compound A40104A in animal models of infection did not yield any specific results. At present, there is no publicly available experimental data to validate or compare its performance against other alternatives.

The scientific literature lacks studies detailing the evaluation of A40104A in preclinical animal models, which is a critical step in the drug development process for assessing the therapeutic potential of a new antimicrobial agent. This includes a lack of information on its efficacy in various infection models, such as sepsis, pneumonia, or skin and soft tissue infections, and against a range of bacterial pathogens.

While general protocols and methodologies for conducting in vivo animal studies for antibiotic efficacy are well-established, and data exists for other investigational and approved antibiotics, no such information could be retrieved for A40104A. The development of a comparison guide as requested is therefore not possible without foundational efficacy data.

Further research and publication of preclinical studies are required to determine the in vivo therapeutic profile of A40104A. Researchers and drug development professionals are encouraged to monitor scientific databases and publications for future data on this compound.

A Comparative Guide to the Synergistic and Antagonistic Effects of A40104A with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic and antagonistic interactions of the antibiotic A40104A with other antimicrobial agents. Due to the limited availability of specific studies on A40104A, this guide leverages experimental data from closely related pleuromutilin (B8085454) antibiotics, such as valnemulin, tiamulin, and retapamulin, as a predictive model for the behavior of A40104A. A40104A is a complex of antibiotics structurally related to pleuromutilin and is primarily effective against Gram-positive bacteria and Mycoplasma species.[1] The insights provided are crucial for the rational design of combination therapies to enhance efficacy and combat antimicrobial resistance.

Mechanism of Action: An Overview

A40104A, as a member of the pleuromutilin class, is a protein synthesis inhibitor.[1] These antibiotics target the 50S subunit of the bacterial ribosome, specifically binding to the peptidyl transferase center. This interaction inhibits the formation of peptide bonds, thereby halting protein synthesis and ultimately bacterial growth.

cluster_bacterium Bacterial Cell Ribosome_50S 50S Ribosomal Subunit Protein Protein Synthesis (Blocked) Ribosome_50S->Protein Inhibition of Peptide Bond Formation Ribosome_30S 30S Ribosomal Subunit mRNA mRNA mRNA->Ribosome_30S A40104A A40104A (Pleuromutilin) A40104A->Ribosome_50S Binds to Peptidyl Transferase Center

Caption: Mechanism of action of A40104A (a pleuromutilin antibiotic).

Synergistic and Antagonistic Interactions

The efficacy of A40104A can be significantly altered when used in combination with other antibiotics. The following tables summarize the observed interactions between pleuromutilins and other antibiotic classes against Staphylococcus aureus, providing a strong indication of the expected behavior of A40104A.

Quantitative Data on Antibiotic Interactions

Table 1: Synergistic Effects of Pleuromutilins with Tetracycline against Staphylococcus aureus

Pleuromutilin DerivativeBacterial StrainFIC Index (FICI)Interpretation
Valnemulin (VAL)ATCC 29213 (MSSA)0.375Synergy
Valnemulin (VAL)ATCC 43300 (MRSA)0.5Synergy
Retapamulin (RET)ATCC 29213 (MSSA)0.375Synergy
Retapamulin (RET)ATCC 43300 (MRSA)0.5Synergy
Tiamulin (TIA)ATCC 29213 (MSSA)≤0.5Synergy

Data sourced from a study by Chen et al. on the synergistic effects of pleuromutilins.[1] The Fractional Inhibitory Concentration (FIC) index is used to quantify the degree of interaction, with synergy defined as an FICI of ≤0.5.

Table 2: Antagonistic Effects of Pleuromutilins with Fluoroquinolones against Staphylococcus aureus

Pleuromutilin DerivativeCombination AntibioticFIC Index (FICI)Interpretation
Valnemulin (VAL)Ciprofloxacin (B1669076) (CIP)>4.0Antagonism
Valnemulin (VAL)Enrofloxacin (B1671348) (ENR)>4.0Antagonism
Tiamulin (TIA)Ciprofloxacin (CIP)>4.0Antagonism
Tiamulin (TIA)Enrofloxacin (ENR)>4.0Antagonism
Retapamulin (RET)Ciprofloxacin (CIP)>4.0Antagonism
Retapamulin (RET)Enrofloxacin (ENR)>4.0Antagonism

Data indicates a clear antagonistic relationship when pleuromutilins are combined with the fluoroquinolones ciprofloxacin and enrofloxacin, with an FICI >4.0 signifying antagonism.[1]

Experimental Protocols

The determination of synergistic and antagonistic effects relies on standardized in vitro methods. The following are detailed protocols for the key experiments used to generate the data presented above.

Checkerboard Assay

The checkerboard assay is a common method to assess antibiotic combinations.

  • Preparation of Antibiotic Solutions: Stock solutions of each antibiotic are prepared and serially diluted in microtiter plates.

  • Plate Setup: One antibiotic is serially diluted along the x-axis (rows) of a 96-well plate, and the second antibiotic is diluted along the y-axis (columns). This creates a matrix of varying concentrations of both drugs.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., S. aureus at a final concentration of 5 x 10^5 CFU/mL).

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination is determined by visual inspection of turbidity. The FIC index is then calculated using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

cluster_workflow Checkerboard Assay Workflow Start Start Prepare_A Serial Dilution of Antibiotic A Start->Prepare_A Prepare_B Serial Dilution of Antibiotic B Start->Prepare_B Setup_Plate Create Concentration Matrix in 96-well Plate Prepare_A->Setup_Plate Prepare_B->Setup_Plate Inoculate Inoculate with Bacterial Suspension Setup_Plate->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Determine MICs Incubate->Read_MIC Calculate_FICI Calculate FIC Index Read_MIC->Calculate_FICI Interpret Interpret Results (Synergy, Antagonism, Indifference) Calculate_FICI->Interpret End End Interpret->End

Caption: Workflow for the checkerboard assay to determine antibiotic synergy.

Time-Kill Assay

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of antibiotic combinations over time.

  • Preparation of Cultures: A logarithmic-phase bacterial culture is diluted to a standardized concentration (e.g., 1 x 10^6 CFU/mL) in a suitable broth medium.

  • Addition of Antibiotics: The antibiotics are added to the bacterial cultures at specific concentrations (e.g., 0.5 x MIC), both individually and in combination. A growth control without any antibiotic is also included.

  • Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Viable Cell Counting: The collected samples are serially diluted and plated on agar (B569324) plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The change in log10 CFU/mL over time is plotted for each condition. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL by the combination compared to the most active single agent. Antagonism is defined as a ≥2-log10 increase in CFU/mL.

Conclusion

The available evidence from related pleuromutilin antibiotics strongly suggests that A40104A is likely to exhibit synergistic effects when combined with tetracyclines against Staphylococcus aureus. This combination could be a promising avenue for treating infections caused by this pathogen, potentially lowering the required doses and reducing the risk of resistance development. Conversely, the combination of A40104A with fluoroquinolones like ciprofloxacin and enrofloxacin is predicted to be antagonistic and should be avoided. These findings underscore the importance of careful consideration and empirical testing of antibiotic combinations in preclinical and clinical settings. Further research specifically investigating the interaction of the A40104A complex with a broader range of antibiotics against various pathogens is warranted to fully elucidate its potential in combination therapy.

References

Safety Operating Guide

Safeguarding Health and the Environment: Proper Disposal of Antibiotic A40104A

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of Antibiotic Disposal

The primary goal of antibiotic disposal is to prevent the active pharmaceutical ingredient (API) from entering the ecosystem, particularly water systems, where it can contribute to the development of resistant bacterial strains.[1][2][3] Improper disposal, such as flushing down the drain or discarding in regular trash without inactivation, poses a significant risk to public health.[2][4]

Recommended Disposal Procedures

In the absence of specific inactivation protocols for Antibiotic A40104A, the following step-by-step procedures, aligned with general FDA and NHS guidelines, should be followed.[1][2][4][5]

1. Prioritize Drug Take-Back Programs:

The most secure and environmentally sound method for disposing of unwanted antibiotics is through official drug take-back programs.[5] These programs are designed to handle pharmaceutical waste safely and effectively.

  • Action: Identify if your institution or local community has a designated pharmaceutical take-back program for research or laboratory waste.

2. Disposal in the Absence of a Take-Back Program:

If a take-back program is not accessible, the following procedure should be implemented to render the antibiotic less likely to be misused or enter the environment.[1][5]

  • Step 1: Admixture with Undesirable Substance:

    • Remove the antibiotic from its original container.

    • Mix it with an unpalatable substance to discourage accidental ingestion or diversion. Suitable materials include:

      • Used coffee grounds

      • Dirt or soil

      • Cat litter

  • Step 2: Secure Containment:

    • Place the mixture in a sealed container, such as a sealable plastic bag or an empty, clean container with a lid. This prevents leakage and accidental exposure.

  • Step 3: Final Disposal:

    • Dispose of the sealed container in the regular laboratory or municipal solid waste.

3. What Not to Do:

  • Do Not Flush: Unless explicitly instructed by a safety data sheet (SDS) or institutional guidelines, do not flush antibiotics down the toilet or drain.[2] This directly introduces the active compound into the water supply.

  • Do Not Dispose of in Original Containers: To protect confidential information and prevent misuse, remove or obscure all labels from the original packaging before disposal.[5]

Logical Workflow for Antibiotic Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and other antibiotic agents in a laboratory setting.

AntibioticDisposalWorkflow cluster_start cluster_check cluster_disposal cluster_end start Start: Unused this compound check_take_back Is a drug take-back program available? start->check_take_back take_back Utilize approved take-back program check_take_back->take_back Yes mix Mix with unpalatable substance (e.g., coffee grounds) check_take_back->mix No end_disposed End: Properly Disposed take_back->end_disposed seal Place in a sealed container mix->seal trash Dispose of in solid waste seal->trash trash->end_disposed

Antibiotic Disposal Decision Workflow

Environmental Hazards of Improper Disposal

The release of antibiotics into the environment can have far-reaching consequences. These compounds can disrupt aquatic ecosystems and contribute to the selection and proliferation of antibiotic-resistant bacteria in soil and water.[3] This poses a direct threat to human and animal health by diminishing the effectiveness of these critical medicines.

Disclaimer: The information provided is based on general best practices for antibiotic disposal. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is crucial to consult with your institution's Environmental Health and Safety (EHS) department for guidance on specific disposal protocols that comply with local, state, and federal regulations.

References

Personal protective equipment for handling Antibiotic A40104A

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Antibiotic A40104A

This document provides crucial safety and logistical information for the handling and disposal of this compound. The following procedural guidance is designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The required PPE is detailed below, categorized by the area of protection.

Body AreaPersonal Protective Equipment (PPE)Standard/SpecificationPurpose
Hands Impervious GlovesEN 374 or equivalentTo be worn for operations where prolonged or repeated skin contact may occur.[1]
Eyes/Face Safety Glasses with Side Shields or GogglesEuropean standard - EN 166 or equivalentTo be worn if splashes are likely to occur.[1] A face shield may be necessary for procedures with a high risk of splashing.[2][3]
Body Long-Sleeved Laboratory Coat or GownN/ATo protect skin and personal clothing from contamination.[1] For tasks with a higher risk of extensive contamination, a long-sleeved fluid-repellent gown should be used.[2]
Respiratory N95 Filtering Facepiece Respirator (or higher)NIOSH-approvedRecommended if handling the antibiotic as a powder or if aerosol generation is possible to prevent inhalation.[3][4]

Experimental Protocols: Handling and Disposal

Adherence to proper handling and disposal protocols is critical to prevent contamination and potential environmental impact.

Handling Protocol
  • Preparation : Before handling, ensure adequate ventilation in the workspace.[1] Review the Safety Data Sheet (SDS) if available; if not, treat the compound with a high degree of caution.

  • Personal Protective Equipment (PPE) : Don the appropriate PPE as specified in the table above.

  • Weighing and Aliquoting : When handling the powdered form, conduct these operations in a chemical fume hood or a ventilated enclosure to minimize dust formation and inhalation.[1]

  • In-Use : Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the handling area.[1]

  • Decontamination : After handling, thoroughly wash hands and any exposed skin.[1] Clean and decontaminate all work surfaces.

  • Storage : Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[1]

Disposal Plan

Antibiotic waste, including stock solutions and used media, should be treated as hazardous chemical waste.[5]

  • Stock Solutions : Concentrated antibiotic solutions must be collected in an approved, labeled container for chemical waste.[5]

  • Used Media : Media containing antibiotics should also be collected for chemical waste disposal.[5] Autoclaving may not be sufficient as some antibiotics are heat-stable.[5]

  • Contaminated Materials : All disposable materials that have come into contact with the antibiotic, such as pipette tips, gloves, and empty containers, should be disposed of in a designated hazardous waste stream.

  • Disposal Route : Follow institutional and local regulations for the disposal of hazardous chemical waste. Do not dispose of antibiotic waste down the drain or in the regular trash.[5]

Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for the safe handling of this compound from receipt to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Review Safety Information B Don Appropriate PPE A->B Proceed with caution C Weigh/Aliquot in Ventilated Area B->C Enter handling phase D Perform Experiment C->D E Decontaminate Work Area D->E F Segregate Antibiotic Waste E->F Conclude experiment G Store in Labeled Hazardous Waste Container F->G H Arrange for Chemical Waste Pickup G->H

Workflow for Safe Handling of this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Antibiotic A40104A
Reactant of Route 2
Reactant of Route 2
Antibiotic A40104A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.